1-Bromo-3-chloro-5-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGSKPTKSAXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620624 | |
| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-12-3 | |
| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-5-methoxybenzene, a key building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and purification, and offers an in-depth analysis of its chemical reactivity. With a focus on practical applications, this guide presents detailed protocols for its use in strategic cross-coupling reactions and explores its role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Introduction
This compound is a polysubstituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. Its utility stems from the differential reactivity of its two distinct halogen atoms—bromine and chlorine—which allows for selective and sequential functionalization. This feature, combined with the directing effects of the methoxy group, makes it a powerful tool for constructing complex molecular architectures.
This guide will serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the application of this versatile reagent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 174913-12-3 | [1][2] |
| Molecular Formula | C₇H₆BrClO | [1][2] |
| Molecular Weight | 221.48 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Appearance | Light brown to off-white solid | [3] |
| Melting Point | 33-35 °C | [4] |
| Boiling Point (Predicted) | 236.5 ± 20.0 °C | [3] |
| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [4] |
| SMILES | COC1=CC(=CC(=C1)Br)Cl | [1][2] |
| InChI | InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | [1][2] |
| InChIKey | VOGGSKPTKSAXHR-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution, leveraging a readily available precursor.
Synthetic Protocol: Nucleophilic Aromatic Substitution
A common and efficient method for preparing this compound involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with sodium methoxide.[3]
Step-by-Step Methodology:
-
Reaction Setup: A solution of 1-bromo-3-chloro-5-fluorobenzene (55 g, 263 mmol) is cooled to 0°C in a suitable reaction vessel.[3]
-
Addition of Methoxide: A 25% methanolic sodium methoxide solution (68 mL, 315 mmol) is added to the cooled solution.[3]
-
Reaction: The mixture is heated to 40°C for 3 hours.[3]
-
Workup: After cooling, the solution is partitioned between water (1 L) and a 1:1 mixture of hexane/diethyl ether (3 x 200 mL).[3] The combined organic extracts are washed with brine (60 mL), dried over sodium sulfate (Na₂SO₄), filtered, and the solvents are evaporated under reduced pressure to yield the crude product as an oil.[3]
Purification
The crude product can be purified by standard laboratory techniques such as silica gel column chromatography or recrystallization to achieve high purity.[5] For recrystallization, a mixed solvent system, such as ethanol and water, can be effective.[5]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
Gradually add hot water until the solution becomes cloudy.
-
Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Chemical Reactivity and Applications
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization in cross-coupling and other reactions.
Regioselective Reactivity
The C-Br bond is significantly more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the selective substitution at the bromine-bearing carbon while leaving the chlorine atom intact for subsequent transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with a variety of boronic acids at the C-Br position.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a solution of this compound (1.0 equiv) and a boronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation
The greater reactivity of the C-Br bond also allows for the selective formation of a Grignard reagent. This can be achieved by reacting this compound with magnesium metal in an anhydrous ether solvent.[7] The resulting Grignard reagent can then be used in a wide range of subsequent reactions, such as additions to carbonyl compounds.
Protocol for Grignard Reagent Formation:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1-1.2 equiv).
-
Initiation: Add a small crystal of iodine and a small portion of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF. The reaction is initiated by gentle warming.
-
Addition: Once the reaction has started (indicated by cloudiness and gentle refluxing), add the remaining solution of the aryl halide dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.
Application in Pharmaceutical Synthesis
Analytical Characterization
The identity and purity of this compound and its reaction products are typically confirmed by a combination of spectroscopic methods and chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton, and a singlet for the methoxy group protons at approximately 3.8 ppm. The aromatic protons will appear as distinct signals due to their different chemical environments.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms.[10][11] The fragmentation pattern will likely involve the loss of the halogen atoms and the methoxy group.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective techniques for assessing the purity of the compound and for monitoring reaction progress.[5][12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecules, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, offering a solid foundation for its effective application in the laboratory.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 174913-12-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemconnections.org [chemconnections.org]
- 12. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-3-chloro-5-methoxybenzene (CAS No. 174913-12-3), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's molecular characteristics, thermal properties, solubility, and spectral fingerprints. By synthesizing established data with expert insights into experimental methodologies, this guide aims to be an essential resource for the effective handling, characterization, and application of this versatile molecule.
Introduction: The Significance of a Polysubstituted Benzene
This compound, also known as 3-bromo-5-chloroanisole, is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing (bromo and chloro) and electron-donating (methoxy) groups. This distinct substitution pattern imparts specific reactivity and physical characteristics that are pivotal in multi-step organic syntheses. Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, purity assessment, and ensuring the reproducibility of synthetic protocols.
The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the methoxy group influences the regioselectivity of further electrophilic aromatic substitutions. The physical state and solubility of this compound dictate the choice of reaction conditions, purification methods, and formulation strategies in drug development. This guide delves into the causality behind these properties, providing a robust framework for its practical application.
Molecular Structure and Core Physical Data
The arrangement of substituents on the benzene ring is the primary determinant of the physical properties of this compound. The interplay of electronegativity, bond polarities, and molecular symmetry results in the specific characteristics outlined below.
Caption: Molecular Structure of this compound.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174913-12-3 | [2][3] |
| Molecular Formula | C₇H₆BrClO | [3] |
| Molecular Weight | 221.48 g/mol | [3] |
| Appearance | Light brown to off-white solid; Grey solid | [1] |
| Melting Point | 33-35 °C | [4] |
| Boiling Point | 223-225 °C (experimental); 236.5 ± 20.0 °C (predicted) | [1][4] |
| Density | 1.54 g/cm³ (experimental); 1.564 ± 0.06 g/cm³ (predicted) | [1][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [4] |
| XLogP3 | 3.9 | [3] |
In-Depth Analysis of Physical Properties
Thermal Properties: Melting and Boiling Points
The melting point of 33-35 °C indicates that this compound exists as a low-melting solid at room temperature.[4] This property is a direct consequence of the intermolecular forces at play. The planar benzene ring allows for efficient crystal packing, while the dipole-dipole interactions arising from the polar C-Br, C-Cl, and C-O bonds contribute to the lattice energy. However, the unsymmetrical substitution pattern disrupts perfect crystal lattice formation, resulting in a relatively low melting point compared to more symmetrical analogs.
The boiling point of 223-225 °C is consistent with a molecule of its molecular weight and polarity.[4] The dominant intermolecular forces in the liquid state are London dispersion forces, arising from the large electron clouds of the bromine and chlorine atoms, and dipole-dipole interactions.
Expert Insight: The presence of impurities, often residual starting materials or by-products from its synthesis, can lead to a depression and broadening of the melting point range. Therefore, a sharp melting point within the specified range is a good indicator of high purity.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. Its poor solubility in water is expected, given the predominantly nonpolar nature of the benzene ring and the halogen substituents.[4] The methoxy group provides some capacity for hydrogen bonding with protic solvents, but this is insufficient to overcome the hydrophobic character of the rest of the molecule.
Conversely, its solubility in organic solvents like ethanol and ether is good.[4] This is attributed to the principle of "like dissolves like," where the nonpolar aromatic core and the moderately polar substituents interact favorably with the solvent molecules.
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | Predominantly nonpolar molecule. |
| Methanol | Soluble | Favorable interactions with the methoxy group. |
| Ethanol | Soluble | "Like dissolves like" principle.[4] |
| Diethyl Ether | Soluble | Good solvent for moderately polar organic compounds.[4] |
| Dichloromethane | Very Soluble | Excellent solvent for a wide range of organic compounds. |
| Acetone | Soluble | Good solvent for moderately polar compounds. |
| Hexanes | Sparingly Soluble | The polarity of the molecule limits solubility in nonpolar alkanes. |
Spectroscopic Characterization: A Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, providing clear information about the substitution pattern of the aromatic ring.
-
Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals are anticipated for the three aromatic protons. The electron-donating methoxy group will shield the ortho and para protons, while the electron-withdrawing halogens will deshield them. The precise chemical shifts and coupling constants will depend on the combined electronic effects of the substituents.
-
Methoxy Group (δ 3.5-4.0 ppm): A sharp singlet corresponding to the three protons of the methoxy group is expected in this region.
¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group will be significantly shielded, appearing at a lower chemical shift. The carbons bonded to the halogens will also show characteristic shifts.
-
Methoxy Carbon (δ 55-60 ppm): A single peak corresponding to the methoxy carbon is anticipated.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.
-
C-H Stretching (Aliphatic): The C-H stretching of the methoxy group will appear in the 3000-2850 cm⁻¹ range.
-
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range.
-
C-Cl and C-Br Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4).
-
Fragmentation Pattern: Common fragmentation pathways include the loss of a bromine radical (M-79/81), a chlorine radical (M-35/37), and a methyl group from the methoxy moiety (M-15).
Experimental Protocols for Property Determination
The following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of this compound.
Caption: General experimental workflow for the determination of physical properties.
Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-3 mg of the purified solid into an aluminum DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
-
Self-Validation: Calibrate the instrument using certified reference materials (e.g., indium) before and after the sample measurement.
Protocol for Solubility Determination
Rationale: A gravimetric method provides a straightforward and reliable measure of solubility in various solvents.
-
Equilibrium Saturation: Add an excess of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Aliquoting and Evaporation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent from the aliquot under reduced pressure.
-
Quantification: Weigh the residue to determine the mass of the dissolved solid. Calculate the solubility in g/L or mol/L.
-
Self-Validation: Repeat the measurement at least three times to ensure reproducibility.
Conclusion
The physical properties of this compound are a direct reflection of its unique molecular architecture. A thorough understanding of its thermal behavior, solubility, and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide provides a foundational understanding of these properties, grounded in established data and expert interpretation of experimental methodologies. As a key building block in modern organic synthesis, a comprehensive grasp of the physical nature of this compound empowers scientists to design more robust and efficient synthetic strategies.
References
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Benzene, 1-bromo-3-chloro-5-methoxy- - ChemBK. (2024, April 10). Retrieved January 31, 2026, from [Link]
-
This compound | C7H6BrClO | CID 21949840 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
Sources
Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Bromo-3-chloro-5-methoxybenzene
The following technical guide details the solubility profile, thermodynamic characteristics, and experimental protocols for 1-Bromo-3-chloro-5-methoxybenzene . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.
Executive Summary
This compound (CAS: 174913-12-3), also known as 3-bromo-5-chloroanisole, is a lipophilic tri-substituted benzene derivative utilized as a key intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Its physicochemical behavior is dominated by its high lipophilicity (LogP ~3.[4]9) and a low melting point (33–35 °C), which classifies it as a low-melting solid or supercooled liquid at ambient conditions.
This guide provides a theoretical and empirical framework for solvent selection, predicting high solubility in non-polar to moderately polar aprotic solvents (e.g., Dichloromethane, Toluene) and potential for recrystallization from polar protic solvents (e.g., Ethanol, Methanol).
Physicochemical Identity & Properties[1][5][6]
| Property | Value | Notes |
| CAS Number | 174913-12-3 | |
| IUPAC Name | This compound | |
| Molecular Weight | 221.48 g/mol | |
| Physical State | Low-melting solid / Liquid | MP is 33–35 °C; often appears as a liquid or semi-solid oil if impure or supercooled.[4] |
| LogP (Predicted) | 3.9 ± 0.4 | Highly lipophilic; poor aqueous solubility.[4] |
| Boiling Point | ~236.5 °C | Predicted at 760 mmHg.[4] |
| Density | 1.564 g/cm³ | High density due to halogenation.[4] |
Handling Note: Due to its melting point near ambient temperature (33–35 °C), the compound may exist as a slush or oil during transport. For precise gravimetric aliquoting, it is recommended to gently warm the container to 40 °C to fully liquefy the substance before transfer.
Theoretical Solubility Framework
To predict solubility behavior in the absence of exhaustive empirical tables, we utilize Hansen Solubility Parameters (HSP) . By interpolating data from structural analogs (o-bromoanisole and p-chloroanisole), we derive the interaction sphere for this compound.
Estimated Hansen Solubility Parameters
The solubility is governed by the "Like Dissolves Like" principle, quantified by the distance (
-
Dispersion (
): ~20.0 MPa (High due to large Br/Cl atoms)[4] -
Polarity (
): ~7.5 MPa (Moderate due to methoxy dipole)[4] -
Hydrogen Bonding (
): ~6.0 MPa (Low; acceptor only, no donors)
Solvent Selection Guide
Solvents with an interaction radius (
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Perfect HSP match; primary choice for extraction.[4] |
| Aromatic | Toluene, Benzene, Xylene | Excellent | Strong dispersion force interaction ( |
| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Good | Good match for polarity; standard reaction media. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Temperature Dependent | High |
| Alkanes | Hexane, Heptane | Low/Moderate | Lacks polarity match; often used as an anti-solvent to precipitate the compound. |
| Water | Water | Insoluble | Extreme |
Solvent Decision Logic (Visualization)
Figure 1: Decision tree for solvent selection based on process requirements and physicochemical properties.
Experimental Protocols
Since specific solubility tables are rarely published for this intermediate, the following protocols are the industry standard for generating internal data.
Protocol A: Gravimetric Solubility Determination (Static Method)
Objective: Determine mole fraction solubility (
-
Preparation: Add excess this compound (approx. 2 g) to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (
K) for 24 hours.-
Note: If
°C, the solute will be liquid; ensure two liquid phases are well-mixed.
-
-
Sampling: Stop stirring and allow phases to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.
-
Quantification: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.
-
Calculation:
[4]
-
Protocol B: Recrystallization Screening
Objective: Identify the optimal solvent system for purification.
-
Target: Soluble at reflux, crystals form at 0–5 °C.[4]
-
Recommended Systems:
-
Ethanol (95%): Heat to reflux.[4] If soluble, cool to 0 °C. If no crystals, add water dropwise until turbidity persists, then cool.
-
Hexane/Ethyl Acetate: Dissolve in minimal hot Ethyl Acetate; add Hexane until cloudy.
-
Thermodynamic Modeling
To extrapolate limited experimental data to other temperatures, the Modified Apelblat Equation is the standard model for this class of halogenated aromatics.
- : Mole fraction solubility.[4]
- : Absolute temperature (Kelvin).[4][5][6][7]
- : Empirical constants derived from regression of experimental data (Protocol A).
Thermodynamic Insight:
Dissolution of this compound is typically endothermic (
Practical Applications in Synthesis
Reaction Solvent Choice
For nucleophilic substitutions (e.g., replacing the methoxy or halogens), THF or Toluene are superior. They provide high solubility for the substrate while allowing for easy removal (moderate boiling points).
Workup & Extraction
The standard workup for this compound involves partitioning between Water and Dichloromethane (DCM) or Diethyl Ether .[4]
-
Efficiency: The partition coefficient (LogP 3.9) heavily favors the organic layer (>99% recovery in 2 extractions).
-
Emulsion Risk: Low, due to the high density difference between DCM (1.33 g/mL) and water.
Purification Workflow
Synthesis often yields the product as an oil or low-melting solid.
-
Distillation: Due to the high boiling point (~236 °C), vacuum distillation is effective but requires high vacuum (<1 mmHg).
-
Crystallization: Preferred for removing isomers.[4] Use Methanol or Ethanol at -20 °C to induce crystallization of the solid from the melt/oil.
References
-
Physicochemical Properties: PubChem. This compound (CID 21949840). National Library of Medicine. [Link][4]
-
Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008).[4] Hansen Solubility Parameters in Practice. [Link][4]
-
Thermodynamic Modeling: Jouyban, A. (2008).[4] Review of the pharmaceutical solubility thermodynamics and models. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
- 1. This compound | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 174913-12-3 [m.chemicalbook.com]
- 3. CAS#:1260742-30-0 | 1-bromo-3-(chloromethyl)-5-methoxybenzene | Chemsrc [chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
reactivity of the bromine vs chlorine in 1-Bromo-3-chloro-5-methoxybenzene
The following technical guide details the chemoselective reactivity of 1-Bromo-3-chloro-5-methoxybenzene. It is structured for application scientists and medicinal chemists requiring precise control over sequential functionalization.[1]
Technical Guide for Sequential Scaffold Decoration
Executive Summary
This compound represents a high-value "linchpin" scaffold in medicinal chemistry.[1][2] Its utility stems from the presence of three distinct functional handles: a methoxy group (electronic modulator/director), a bromide (high reactivity), and a chloride (latent reactivity).[3]
The core challenge and opportunity lie in the chemoselectivity between the C-Br and C-Cl bonds.[2][3] This guide provides the mechanistic grounding and experimental protocols to exclusively activate the C-Br bond while leaving the C-Cl bond intact for subsequent derivatization.[2][3]
Key Reactivity Axiom: Under standard kinetic control (lithiation) or Pd(0) catalysis, the reactivity hierarchy is C-Br > C-Cl .[1][2]
Mechanistic Basis of Selectivity[3]
The selectivity is governed by two primary physical-organic parameters: Bond Dissociation Energy (BDE) and Oxidative Addition Kinetics .[1][2][4]
Bond Dissociation Energy (BDE) Landscape
The C-Br bond is significantly weaker than the C-Cl bond, creating a thermodynamic window for selective cleavage.[2][3][4]
| Bond Type | Approx.[1][3][5][6] BDE (kcal/mol) | Reactivity Implication |
| C–Br | ~ 81 | High: Rapid oxidative addition; fast Li-halogen exchange.[1][2][3] |
| C–Cl | ~ 96 | Latent: Inert to standard Pd(0) conditions < 80°C; requires specialized ligands or Ni catalysts.[1][3] |
| C–OMe | ~ 100+ | Inert: Stable anchor; exerts electronic donating effect (+R).[1][3] |
Electronic Effects of the Methoxy Group
The -OMe group at the 5-position (meta to halogens) exerts:
-
Inductive Withdrawal (-I): Increases the acidity of the ring protons and slightly activates the halogens towards nucleophilic attack (though SNAr is still difficult).[3]
-
Resonance Donation (+R): Increases electron density at ortho/para positions relative to itself.[1]
-
Directing Effect: In lithiation contexts, -OMe is a Directed Ortho Metalation (DoM) group.[1][2] However, Kinetic Li-Br exchange outcompetes DoM at low temperatures (-78 °C).[1]
Visualization of Reactivity Pathways[3]
The following diagram maps the divergent pathways for functionalizing this scaffold.
Caption: Divergent functionalization pathways. Both Lithiation (Red) and Pd-Catalysis (Green) selectively target the C-Br bond, preserving the C-Cl bond for later stages.[2][3]
Experimental Protocols
Protocol A: Selective Lithiation (Synthesis of Boronic Esters)
Objective: Convert the C-Br bond to a boronic ester (e.g., Bpin) without touching the C-Cl bond or inducing DoM scrambling.[2][3]
Mechanism: Lithium-Halogen Exchange.[1][2][7] Critical Control: Temperature must be maintained ≤ -78 °C to prevent scrambling to the ortho-methoxy position (Position 4 or 6).[1][2]
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).
-
Substrate: Add this compound (1.0 equiv). Cool the solution to -78 °C (dry ice/acetone bath).
-
Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump.
-
Equilibration: Stir at -78 °C for 30–45 minutes. The C-Cl bond remains inert under these conditions.[1][2]
-
Quench: Add Isopropyl pinacol borate (1.2 equiv) or Triisopropyl borate dropwise.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1][2]
-
Outcome: Yields 3-chloro-5-methoxyphenylboronic acid pinacol ester.[1]
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid at the C-Br position while retaining the C-Cl handle.[1][2][3]
Mechanism: Preferential Oxidative Addition of Pd(0) into C-Br.[1][2] Catalyst Choice: Use "standard" phosphine ligands (e.g., PPh₃, dppf).[1] Avoid "hot" ligands (e.g., Buchwald biarylphosphines like XPhos or RuPhos) in the first step, as they might activate the chloride.[3]
Step-by-Step Procedure:
-
Reagents: Combine this compound (1.0 equiv), Aryl-boronic acid (1.1 equiv), and Base (Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).
-
Why: Triphenylphosphine is active enough for Bromides but generally sluggish for Chlorides at moderate temperatures.[1]
-
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.[1][2] Degas thoroughly.
-
Reaction: Heat to 80 °C under inert atmosphere for 4–12 hours.
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Scrambling during Lithiation | Temperature too high; DoM competing with Li-Hal exchange. | Ensure T < -75°C. Add n-BuLi slower. Ensure THF is anhydrous. |
| Reaction at C-Cl (Coupling) | Catalyst too active; Temperature too high.[1][2][3] | Switch to less electron-rich ligands (e.g., dppf instead of PCy₃). Lower temp to 60°C. |
| Protodehalogenation | Moisture in solvent (Lithiation); Hydride source in Coupling.[1][3] | Re-dry THF over molecular sieves.[1][2] Avoid alcoholic solvents if significant reduction is observed.[1] |
References
-
Reactivity Trends in Cross-Coupling
-
Lithiation Selectivity
-
Synthesis & Properties
Sources
- 1. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 11. researchgate.net [researchgate.net]
electronic effects of substituents in 1-Bromo-3-chloro-5-methoxybenzene
The following technical guide details the electronic structure, spectroscopic signature, and reactivity profile of 1-Bromo-3-chloro-5-methoxybenzene.
A Guide to Reactivity, Selectivity, and Functionalization
Executive Summary
This compound (CAS: 174913-12-3) represents a "privileged scaffold" in medicinal chemistry due to its unique 1,3,5-asymmetric substitution pattern . Unlike its symmetrical analogs (e.g., 1,3,5-tribromobenzene), this molecule offers three distinct vectors for orthogonal functionalization:[1]
-
Electrophilic/Nucleophilic Vector: The methoxy group (
) acts as a strong electron donor and Directed Ortho Metalation (DoM) handle. -
Labile Vector: The bromine atom (
) serves as the primary site for oxidative addition (e.g., Suzuki/Buchwald coupling). -
Latent Vector: The chlorine atom (
) remains inert under standard Pd(0) conditions, allowing for sequential cross-coupling strategies.
This guide analyzes the electronic effects governing these selectivity profiles and provides validated protocols for their exploitation.
Electronic Topography & Hammett Analysis[1]
The reactivity of the benzene core is dictated by the superposition of the Inductive (
Hammett Substituent Constants
To quantify the electronic environment, we analyze the Hammett constants (
| Substituent | Electronic Nature | ||
| +0.12 | -0.27 | Strong | |
| +0.39 | +0.23 | Weak | |
| +0.37 | +0.23 | Weak |
Net Electronic Vectors
-
The Methoxy Effect: While
is inductively withdrawing ( ), its resonance donation dominates the ortho and para positions. In this molecule, all three protons are located ortho or para to the methoxy group, rendering the ring electron-rich relative to tri-halo benzenes, yet electron-poor relative to anisole due to the halogen induction. -
The Halogen Trap: The two halogens exert a cooperative inductive pull (-I), creating a "pool" of acidity at the C2 position (between Br and Cl).
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.
Figure 1: Electronic vector map showing the interplay between resonance donation (OMe) and inductive withdrawal (Halogens).[1]
Spectroscopic Signature (NMR)[3]
The 1,3,5-substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.
Predicted NMR Shifts (CDCl , 400 MHz)
| Proton | Position | Chemical Environment | Predicted Shift ( | Multiplicity |
| H-2 | Between Br & Cl | Flanked by two EWG (-I).[1] Para to OMe. | 7.10 - 7.15 ppm | Triplet ( |
| H-6 | Between Br & OMe | Ortho to OMe (Shielding).[1] Ortho to Br (Deshielding). | 6.95 - 7.00 ppm | Doublet of Doublets |
| H-4 | Between Cl & OMe | Ortho to OMe (Shielding).[1] Ortho to Cl (Deshielding). | 6.85 - 6.90 ppm | Doublet of Doublets |
| -OCH | Methoxy | Attached to aromatic ring.[1] | 3.80 ppm | Singlet |
Note: H-4 is predicted to be slightly upfield of H-6 because Chlorine is slightly more electronegative than Bromine, but the "Heavy Atom Effect" of Bromine often causes deshielding at the ortho proton.
Reactivity & Selectivity Profile
Chemoselective Cross-Coupling (The Br > Cl Rule)
The Carbon-Bromine bond (BDE
-
Catalyst Choice: Pd(PPh
) or Pd(dppf)Cl allows for high selectivity. -
Avoid: Highly active precatalysts like XPhos-Pd-G2 or Pd
(dba) /P(t-Bu) at high temperatures, as these may begin to activate the chloride.[1]
Site-Selective Lithiation (DoM vs. Acidity)
Functionalizing the C-H bonds requires a choice between thermodynamic acidity and kinetic coordination.
-
Kinetic Pathway (DoM): Using
-BuLi in non-polar solvents (THF/Hexane) at -78°C favors lithiation at C4 or C6 (ortho to OMe). The oxygen atom coordinates the lithium aggregate, directing deprotonation to the nearest proton.-
Selectivity: Steric hindrance makes C4 (ortho to Cl) slightly favored over C6 (ortho to Br), but mixtures are common.
-
-
Thermodynamic Pathway (Acidity): The proton at C2 (between Br and Cl) is the most acidic due to the double inductive effect. However, it is sterically crowded. Accessing this site requires a small, strong base or equilibration conditions (though DoM usually dominates).
Decision Tree for Functionalization
Figure 2: Workflow for orthogonal functionalization.
Experimental Protocols
Synthesis from 1-Bromo-3-chloro-5-fluorobenzene
If the starting material is unavailable, it can be synthesized via Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents: 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv), Sodium Methoxide (NaOMe, 1.2 equiv), Methanol (0.5 M).[1]
-
Procedure: Dissolve the fluoro-arene in dry methanol. Add NaOMe solution dropwise at 0°C.
-
Condition: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC/GC-MS.
-
Workup: Quench with water, extract with Et
O. The product is obtained as a clear oil or low-melting solid. -
Mechanism: The methoxide anion attacks the carbon bearing the fluorine (highest electronegativity activates the ipso carbon for
).
Chemoselective Suzuki Coupling (Br-Selective)
Objective: Couple a phenyl ring to C1 without touching C3-Cl.[1]
Protocol:
-
Charge: this compound (1.0 mmol), Phenylboronic acid (1.1 mmol), K
CO (2.0 mmol). -
Solvent: Toluene:Water (4:1, degassed).[1]
-
Catalyst: Pd(PPh
) (3 mol%). -
Reaction: Heat at 80°C for 12 hours under Argon.
-
Outcome: >90% yield of 3-chloro-5-methoxybiphenyl. The chloride remains intact for subsequent steps.
References
-
Hammett Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]
-
Suzuki Selectivity: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]
-
Directed Ortho Metalation: Snieckus, V. (1990).[1] Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. baranlab.org [baranlab.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-Bromo-3-chloro-5-methoxybenzene: A Versatile Building Block for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloro-5-methoxybenzene, also known as 3-bromo-5-chloroanisole, is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a methoxy group and two distinct halogen atoms, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and key chemical reactions of this compound. Furthermore, it delves into its strategic applications in the design and synthesis of complex molecules, particularly within the realms of pharmaceutical and agrochemical research, offering field-proven insights for professionals in drug development.
Introduction: A Molecule of Strategic Importance
In the intricate world of chemical synthesis, the strategic choice of starting materials is paramount to the successful construction of complex molecular architectures. This compound (CAS No. 174913-12-3) has garnered significant attention as a key intermediate due to the differential reactivity of its functional groups. The presence of both a bromine and a chlorine atom on the benzene ring opens the door for selective cross-coupling and other substitution reactions, while the methoxy group influences the electronic properties of the ring and can act as a directing group in certain reactions. This trifunctional nature makes it a powerful tool for chemists aiming to introduce specific functionalities in a controlled and stepwise manner, a crucial aspect in the development of novel bioactive compounds.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physical Properties
This compound is typically a colorless liquid or a low-melting solid at room temperature.[2] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and dichloromethane.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrClO | [3][4] |
| Molecular Weight | 221.48 g/mol | [3][4] |
| Melting Point | 33-35 °C | [2] |
| Boiling Point | 223-225 °C | [2] |
| Appearance | Colorless liquid or solid | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether | [2] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton. The methoxy group will appear as a singlet at approximately 3.8 ppm. The aromatic protons, being in a meta-relationship to each other, will likely appear as distinct singlets or narrowly split multiplets in the range of 6.8-7.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: one for the methoxy carbon (around 55-60 ppm) and six for the aromatic carbons. The carbons directly attached to the halogens will be significantly influenced by their electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations of the aromatic ring and the methyl group of the anisole moiety. Strong absorptions corresponding to C-O stretching and C-Br and C-Cl stretching are also expected.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of bromine and chlorine. Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group.
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its accessibility in research. One established method involves the nucleophilic aromatic substitution of a fluorine atom in a precursor molecule.[1]
Synthesis from 1-Bromo-3-chloro-5-fluorobenzene
This method leverages the higher reactivity of the C-F bond towards nucleophilic substitution compared to the C-Cl and C-Br bonds under specific conditions.
Explanatory Note: The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. Catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition at the C-Br bond.
Similarly, the Buchwald-Hartwig amination allows for the selective formation of a carbon-nitrogen bond at the C-Br position. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural motif in bioactive molecules.
Grignard Reagent Formation and Lithiation
The C-Br bond can also be selectively targeted for the formation of organometallic reagents.
Reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) can lead to the formation of the corresponding Grignard reagent. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups.
At low temperatures, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium can induce a halogen-metal exchange, preferentially at the more reactive C-Br bond. The resulting aryllithium species is a potent nucleophile and can be used in a wide array of synthetic transformations.
Applications in Drug Discovery and Development
The strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry. This compound serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. While specific drug candidates derived directly from this starting material are not widely publicized, its structural motifs are present in various classes of bioactive molecules. Its utility is evident in its application as an intermediate in the synthesis of compounds for pharmaceuticals and agrochemicals, including herbicides and fungicides. [5] The ability to selectively introduce different substituents at the 1, 3, and 5 positions of the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties. This is critical for optimizing ligand-receptor interactions, improving metabolic stability, and enhancing the overall pharmacokinetic profile of a drug candidate.
Safety and Handling
This compound is an irritant to the skin and eyes and may cause respiratory irritation. [2]It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with plenty of water. [2]
Conclusion
This compound is a valuable and strategically important building block in organic synthesis. Its unique pattern of substitution allows for a high degree of control and selectivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. These features make it a powerful tool for the construction of complex molecular architectures, with significant potential for applications in the discovery and development of new pharmaceuticals and agrochemicals. As the demand for novel and effective chemical entities continues to grow, the utility of such versatile intermediates will undoubtedly continue to expand.
References
-
ChemBK. Benzene, 1-bromo-3-chloro-5-methoxy-. Available at: [Link], 1-bromo-3-chloro-5-methoxy--174913-12-3.
-
PubChem. This compound. Available at: [Link].
-
The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Available at: [Link].
-
MySkinRecipes. 3-Bromo-5-chloro-thioanisole. Available at: [Link].
-
PubChem. 3-Bromo-5-chloroaniline. Available at: [Link].
-
The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link].
-
PubChemLite. This compound (C7H6BrClO). Available at: [Link].
-
PubChem. 1-Bromo-3-chloro-5-iodobenzene. Available at: [Link].
Sources
Technical Guide: Safety and Handling of 1-Bromo-3-chloro-5-methoxybenzene
Executive Summary
1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3), also known as 3-Bromo-5-chloroanisole, is a trisubstituted benzene derivative critical to medicinal chemistry.[1][2][3] Its value lies in its halogenated asymmetry : the significant reactivity difference between the bromine (C-Br) and chlorine (C-Cl) bonds allows for highly chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide addresses the specific handling challenges posed by its physicochemical properties—specifically its low melting point (~33–35°C) —and outlines a safety-first workflow for its use as an electrophile in sequential metal-catalyzed functionalization.
Part 1: Chemical Profile & Physicochemical Properties
The physical state of this compound presents a unique handling challenge. With a melting point near ambient laboratory temperatures, it often exists as a "waxy" solid or a supercooled liquid, complicating precise mass transfer.
Table 1: Physicochemical Specifications
| Property | Specification | Operational Note |
| CAS Number | 174913-12-3 | Verify against CoA; isomers exist. |
| Formula | C₇H₆BrClO | MW: 221.48 g/mol |
| Appearance | Colorless to light brown solid/liquid | Phase Change Risk: Melts at ~33–35°C. |
| Density | 1.564 g/cm³ (Predicted) | Significantly denser than water. |
| Solubility | Soluble in DCM, THF, EtOAc | Lipophilic; insoluble in water. |
| Reactivity | Electrophilic (Ar-X) | Br >> Cl reactivity order in Pd-catalysis. |
Part 2: Risk Assessment & Toxicology (E-E-A-T)
While specific toxicological monographs for this exact intermediate are limited, its hazard profile is derived from the "read-across" principle of poly-halogenated anisoles.
Primary Hazards[3][4]
-
Acute Toxicity (H302): Harmful if swallowed.[3][4][5][6] Lipophilic halogenated aromatics can show high bioavailability.
-
Skin & Eye Irritation (H315, H319): The compound is a potent irritant.[3] The combination of halogenation and the ether moiety facilitates dermal absorption.
-
Respiratory Irritation (H335): Dust or vapor (if melted) causes respiratory tract irritation.
The "Low-Melt" Hazard
Because the melting point is ~35°C, holding a vial in a gloved hand can melt the compound.
-
Risk: Unexpected liquefaction leads to spills during weighing.
-
Mitigation: Handle the vial with forceps or chill it in an ice bath prior to weighing to ensure it remains solid, OR melt it intentionally in a water bath (40°C) and transfer volumetrically (using density ~1.56) for higher precision.
Part 3: Strategic Handling & Chemoselectivity
The primary utility of this scaffold is sequential functionalization . The "Expertise" in handling this reagent comes from understanding the kinetic hierarchy of the leaving groups.
Chemoselectivity Logic
In Palladium-catalyzed cross-couplings, the rate of oxidative addition correlates with bond dissociation energy: C-I > C-Br > C-Cl > C-F .
-
First Coupling: Occurs at the C-Br position (Position 1).
-
Second Coupling: Occurs at the C-Cl position (Position 3) only after harsher conditions or specialized ligands (e.g., bulky phosphines like XPhos/RuPhos) are introduced.
Visualization: Chemoselective Workflow
The following diagram illustrates the decision logic for synthesizing biaryls using this scaffold.
Figure 1: Chemoselectivity logic flow. Note the preferential activation of the C-Br bond under mild conditions, preserving the C-Cl bond for subsequent steps.
Part 4: Operational Protocol (Synthesis & Safety)
This protocol describes a standard Suzuki-Miyaura Coupling targeting the C-Br position. This workflow integrates safety controls directly into the experimental steps.
Pre-Start Safety Check
-
Atmosphere: Reaction must be run under Argon/Nitrogen. Oxygen poisons Pd catalysts and can promote homocoupling.
-
Solvent Prep: Solvents (Dioxane/Water or Toluene) must be degassed (sparged) for 15 minutes.
-
Vessel: Use a resealable pressure tube or Schlenk flask to contain vapors.
Step-by-Step Methodology
Reagents:
-
Aryl Boronic Acid (1.1 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Weighing (The Critical Step):
-
If Solid: Chill the reagent bottle in an ice bath for 5 minutes. Weigh quickly onto weighing paper.
-
If Liquid/Paste:[5] Melt fully in a 40°C bath. Tare a syringe. Draw up the required volume (calculate mass via density ~1.56 g/mL) and inject directly into the reaction vessel.
-
Why? This prevents "smearing" of the waxy solid on the balance, ensuring accurate stoichiometry.
-
-
Charging: Add the aryl boronic acid, K₂CO₃, and the Pd-catalyst to the vessel.
-
Inerting: Cap the vessel with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Monitoring: Check TLC or LCMS. The starting material (Br-species) should disappear. The Cl-species (product) should remain intact.
-
-
Workup (Waste Management):
-
Dilute with EtOAc and wash with water.
-
Waste Stream: The aqueous layer contains halogen salts and palladium traces. Dispose of in "Aqueous Heavy Metal Waste." The organic layer goes to "Halogenated Organic Solvents."
-
Visualization: Safety & Handling Workflow
This diagram outlines the physical handling of the substance to minimize exposure and errors.[5][7]
Figure 2: Phase-state management workflow. Choosing the right transfer method based on the compound's physical state prevents contamination and exposure.
Part 5: Emergency Response
-
Inhalation: Remove victim to fresh air.[5][7][8][9] If the compound was heated, thermal decomposition products (HBr, HCl) may be present.
-
Skin Contact: Wash immediately with soap and water. Do not use ethanol or organic solvents for washing, as they may increase skin absorption of the lipophilic halo-anisole.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21949840, this compound. PubChem. [Link]
-
Vanderbilt University. Halogenated Solvents and Organics Safety Protocol.[Link]
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- 1. This compound | 174913-12-3 [m.chemicalbook.com]
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- 3. This compound | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
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- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. uml.edu [uml.edu]
Methodological & Application
Application Notes & Protocols: Selective Suzuki Coupling of 1-Bromo-3-chloro-5-methoxybenzene
Introduction: The Strategic Importance of Selective Cross-Coupling
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents contribute to its widespread adoption in both academic and industrial laboratories.[5]
This guide focuses on a nuanced application of this powerful reaction: the selective functionalization of 1-bromo-3-chloro-5-methoxybenzene. Dihaloarenes such as this present a unique synthetic challenge and opportunity. The differential reactivity of the carbon-halogen bonds allows for stepwise, site-selective modifications, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl, a sequence governed by carbon-halogen bond dissociation energies.[5][6][7] This inherent difference is the key to achieving chemoselective coupling at the more reactive C-Br bond while leaving the more inert C-Cl bond intact for subsequent transformations.
The Challenge: Achieving Monoselective Coupling
The primary challenge in the Suzuki coupling of this compound is to precisely control the reaction to favor mono-arylation at the bromine position, suppressing the formation of the diarylated byproduct and other side reactions. Factors that influence this selectivity include:
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand, dictates the reactivity and steric environment of the catalytic species.[7]
-
Reaction Conditions: Temperature, reaction time, and the nature of the base and solvent all play a pivotal role in modulating the relative rates of oxidative addition at the C-Br versus the C-Cl bond.[1]
-
Side Reactions: Common side reactions that can diminish yield and purity include homocoupling of the boronic acid, dehalogenation of the starting material or product, and protodeboronation (hydrolysis of the boronic acid).[2][6]
By carefully tuning these parameters, researchers can navigate the reactivity landscape to achieve high yields of the desired 3-chloro-5-methoxybiphenyl derivatives.
The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is generally the rate-determining step of the cycle.[5][8]
-
Transmetalation: The organic group from the activated organoboron species (Ar'-B(OR)3-) is transferred to the palladium center, displacing the halide. The base is crucial in this step, as it activates the boronic acid to form a more nucleophilic boronate complex.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Mono-arylation
This protocol provides a robust starting point for the selective Suzuki coupling of an arylboronic acid with this compound at the C-Br position.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (manifold or balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.1-1.2 equiv).
-
Add the palladium(II) acetate catalyst (0.01-0.03 equiv) and the phosphine ligand (0.02-0.06 equiv, maintaining a Pd:Ligand ratio of 1:2).
-
Add the finely ground potassium carbonate (2.0-3.0 equiv).
-
-
Solvent Addition and Degassing:
-
Under a positive flow of inert gas, add the anhydrous 1,4-dioxane and degassed water. A typical solvent ratio is 4:1 to 5:1 (dioxane:water).[2]
-
Seal the flask and thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This is critical to prevent oxidation of the catalyst and homocoupling side reactions.[2]
-
-
Reaction Execution:
-
After degassing, place the flask under a static pressure of inert gas (e.g., using a balloon).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-chloro-5-methoxybiphenyl derivative.
-
Table of Recommended Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.1 - 1.2 equiv | A slight excess ensures complete consumption of the aryl halide. |
| Pd(OAc)₂ | 1 - 3 mol% | Sufficient for catalytic turnover; higher loading can be costly. |
| Ligand (e.g., PPh₃) | 2 - 6 mol% | Stabilizes the Pd(0) species and influences reactivity.[5] |
| Base (K₂CO₃) | 2.0 - 3.0 equiv | Activates the boronic acid for transmetalation.[8][9] |
| Solvent | Dioxane/Water (4:1) | A polar aprotic solvent system that facilitates dissolution of both organic and inorganic reagents.[2][8] |
| Temperature | 80 - 90 °C | Promotes oxidative addition at the C-Br bond while minimizing reactivity at the C-Cl bond. |
| Time | 4 - 12 h | Monitor by TLC/LC-MS to avoid prolonged heating which may lead to side reactions. |
Optimization and Troubleshooting
Achieving high yield and selectivity often requires optimization.[1] The following workflow and table provide guidance on addressing common issues.
Caption: A logical workflow for troubleshooting and optimizing the selective Suzuki coupling.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents (base, boronic acid). | 1. Use a fresh palladium source and ligand. Consider a more active pre-catalyst or ligand system (e.g., Buchwald ligands).[12] 2. Incrementally increase the reaction temperature (e.g., to 100 °C), while monitoring for loss of selectivity. 3. Use freshly opened or purified boronic acid. Ensure the base is finely powdered and dry. |
| Poor Selectivity (Significant diarylation) | 1. Reaction temperature too high. 2. Reaction time too long. 3. Catalyst system is too reactive. | 1. Lower the reaction temperature (e.g., to 70-80 °C). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Revert to a less active ligand like PPh₃ if a more electron-rich one was used. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precursor without efficient reduction to Pd(0). | 1. Ensure the reaction setup is leak-proof and that degassing procedures are rigorously followed.[2] 2. Use a Pd(0) source directly or ensure conditions promote in-situ reduction of the Pd(II) precursor.[13] |
| Protodeboronation | 1. Presence of excess water. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvent and add only the required amount of degassed water. 2. Optimize for a shorter reaction time. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Dehalogenation | 1. Certain bases or solvents can promote this side reaction. 2. Hydrogen source in the reaction mixture. | 1. Try a different base (e.g., K₃PO₄ instead of K₂CO₃). 2. Ensure solvents are anhydrous and of high purity. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecular architectures. Success hinges on the careful control of reaction parameters to exploit the inherent differences in C-Br and C-Cl bond reactivity. By selecting an appropriate catalyst system, base, and solvent, and by carefully managing the reaction temperature and time, researchers can achieve high yields of the desired mono-arylated product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful synthetic tool.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3440.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Wang, L., et al. (2010). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Vantourout, J. C., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]
- ResearchGate. (2025). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.
- PubMed Central (PMC). (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
- ACS Publications. (2021).
- PubMed. (n.d.). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids.
- MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
- Chemistry LibreTexts. (2020). 17.
- ACS Publications. (2026).
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
Sources
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 1-Bromo-3-chloro-5-methoxybenzene
Introduction: The Strategic Importance of Substituted Biphenyls and the Utility of Dihaloarene Scaffolds
Substituted biphenyls are a cornerstone of modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their rigid yet tunable framework allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Consequently, the development of efficient and selective methods for their synthesis is of paramount importance to researchers in organic synthesis and drug development.
1-Bromo-3-chloro-5-methoxybenzene emerges as a particularly valuable starting material in this context. As a dihalogenated arene, it offers two potential points for diversification through cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides an opportunity for chemoselective synthesis, allowing for the stepwise and controlled introduction of different aryl or heteroaryl groups. This guide provides an in-depth exploration of the synthetic strategies for leveraging this versatile building block, with a focus on palladium-catalyzed cross-coupling reactions.
Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The ability to selectively functionalize one halogen in the presence of another is governed by the relative rates of oxidative addition to the palladium(0) catalyst. For halogenated arenes, the reactivity generally follows the order of bond dissociation energies: C-I > C-Br > C-OTf > C-Cl.[3] This inherent reactivity difference is the foundation for achieving chemoselective coupling with this compound, where the C-Br bond will preferentially react over the more robust C-Cl bond under carefully controlled conditions.
The choice of palladium catalyst, and particularly the ancillary ligand, plays a critical role in modulating this selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition for less reactive C-Cl bonds, thus potentially reducing selectivity. Conversely, less sterically demanding ligands or even ligand-free conditions can favor selective reaction at the more reactive C-Br bond.[3][4]
Synthetic Strategies: A Comparative Overview of Key Cross-Coupling Reactions
Three palladium-catalyzed cross-coupling reactions are preeminent in the synthesis of biphenyls: the Suzuki-Miyaura, Stille, and Negishi couplings. Each offers distinct advantages and requires specific considerations regarding reagents and reaction conditions.
| Reaction | Organometallic Reagent | Key Advantages | Key Considerations |
| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | Low toxicity of boron reagents, high functional group tolerance, commercially available reagents.[5] | Requires a base for activation of the organoboron species. |
| Stille | Organostannanes (R-SnR'₃) | Air and moisture stable reagents, high functional group tolerance.[6][7] | High toxicity of organotin compounds and byproducts, requiring careful handling and purification.[6] |
| Negishi | Organozinc Halides (R-ZnX) | High reactivity of organozinc reagents, often allowing for milder reaction conditions. | Organozinc reagents are highly sensitive to air and moisture, requiring inert atmosphere techniques. |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of organometallic reagents, palladium catalysts, and volatile organic solvents should be performed in a certified chemical fume hood.
-
Inert Atmosphere: Stille and Negishi couplings require strict anhydrous and oxygen-free conditions. Use standard Schlenk line or glovebox techniques.
-
Toxicity: Organotin compounds are highly toxic and require special handling and disposal procedures.[8][9] Consult your institution's safety guidelines. Organozinc reagents are corrosive and pyrophoric upon contact with air and moisture.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol details the selective coupling at the C-Br bond of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and purge with argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Stille Coupling
This protocol outlines the selective coupling at the C-Br bond using an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (6 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol) and P(2-furyl)₃ (0.06 mmol).
-
Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 mmol) to the catalyst solution.
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)L₂(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetal [label="Ar'-SnBu₃"]; Transmetal -> PdII_Ar [label="- Bu₃SnBr"]; PdII_Ar -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; } .enddot Figure 2. Catalytic Cycle for the Stille Cross-Coupling Reaction.
Protocol 3: Chemoselective Negishi Coupling
This protocol describes the selective coupling at the C-Br bond using an organozinc reagent, which must be prepared in situ or handled under strictly inert conditions.
Part A: Preparation of the Organozinc Reagent (Aryl-ZnCl)
-
To a flame-dried Schlenk flask under argon, add magnesium turnings (1.5 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the corresponding aryl bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (3 mL) dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed (solution becomes cloudy and warm), stir for 1 hour at room temperature.
-
In a separate flame-dried Schlenk flask, add anhydrous zinc chloride (ZnCl₂) (1.8 mmol) and dissolve in anhydrous THF (5 mL).
-
Cool the ZnCl₂ solution to 0 °C and slowly transfer the Grignard reagent via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.
Part B: Negishi Coupling
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%) in anhydrous THF (5 mL).
-
Slowly add the freshly prepared organozinc reagent from Part A (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Directions
This compound is a highly effective building block for the synthesis of substituted biphenyls. The disparate reactivity of the C-Br and C-Cl bonds allows for a chemoselective approach, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the method of choice due to the low toxicity and stability of the boronic acid reagents. However, the Stille and Negishi couplings provide valuable alternatives, particularly when specific functional groups are present or when milder reaction conditions are required.
The monocoupled product, a 3-chloro-5-methoxy-substituted biphenyl, is itself a valuable intermediate. The remaining chloro group can be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., using a stronger catalyst system or higher temperatures), enabling the synthesis of unsymmetrical, multi-substituted biphenyls. This stepwise approach offers a powerful strategy for the rapid construction of complex molecular architectures for applications in drug discovery and materials science.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 8(1), 40–62. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 936–946. [Link]
-
Rossi, R., Bellina, F., & Lessi, M. (2012). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of polyhalogenated heteroarenes. Tetrahedron, 68(47), 9543-9585. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Del Valle, D. (n.d.). Standard Operating Procedures: Organotin reagents. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
-
Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 7127–7135. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
nucleophilic aromatic substitution on 1-Bromo-3-chloro-5-methoxybenzene
Application Note: High-Fidelity Nucleophilic Substitution Strategies for 1-Bromo-3-chloro-5-methoxybenzene
Executive Summary
This guide addresses the functionalization of This compound (BCM) via nucleophilic substitution. This scaffold is a "privileged intermediate" in drug discovery due to its capacity for sequential, site-selective diversification.[1]
The Challenge:
Researchers often attempt classical Nucleophilic Aromatic Substitution (
-
Electronic Deactivation: The methoxy group (-OMe) is an electron-donating group (EDG) by resonance, which destabilizes the Meisenheimer complex required for classical
.[1] -
Meta-Substitution Pattern: The leaving groups (Br, Cl) are meta to each other and the methoxy group.[1]
requires electron-withdrawing groups (EWGs) ortho or para to the leaving site.[1][2][3][4][5] -
Benzyne Risk: Forcing conditions (e.g.,
, high heat) induce elimination-addition (benzyne mechanism), leading to regio-scrambling (e.g., formation of meta- and para-substituted products).[1]
The Solution:
To achieve high-yield, regiochemically pure substitution, this protocol bypasses classical
Strategic Analysis: The Selectivity Landscape
The reactivity of BCM is governed by the bond dissociation energies and the susceptibility to oxidative addition.[1]
| Bond | Reactivity Order (Pd-Catalysis) | Reactivity Order (Classical | Notes |
| C-Br | Primary Target (Fastest) | Moderate | Reacts first in Pd/Ni cycles.[1] Ideal for introducing amines/ethers. |
| C-Cl | Secondary Target (Slow) | Poor | Reacts only after C-Br is consumed or using specialized ligands. |
| C-OMe | Inert | Inert | Stable anchor group; generally unreactive.[1] |
Workflow Logic (DOT Diagram)
Figure 1: Decision tree highlighting the necessity of metal catalysis over classical
Protocol A: Chemoselective Amination (C-N Bond Formation)
Objective: Replace the Bromine atom with a secondary amine while leaving the Chlorine intact.[1] Mechanism: Buchwald-Hartwig Cross-Coupling.[1][6][7][8][9]
Reagents & Equipment
-
Nucleophile: Morpholine or Aniline derivative (1.2 equiv).[1]
-
Catalyst Precursor:
(1-2 mol%) or .[1][11] -
Ligand: Xantphos (for high yields) or BINAP (classic).[1] Note: For extremely hindered amines, use BrettPhos .[1]
-
Base:
(2.0 equiv) - Preferred over NaOtBu to prevent side reactions with the Cl or OMe.[1] -
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add
(18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol). -
Solvation: Add 1,4-Dioxane (4 mL) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution turns from dark purple to orange/yellow).
-
Substrate Addition: Add this compound (221 mg, 1.0 mmol), the amine (1.2 mmol), and
(650 mg, 2.0 mmol). -
Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent catalyst poisoning).
-
Reaction: Seal the vessel.
-
Thermal: Heat to 85°C in an oil bath for 12–16 hours.
-
Microwave: Heat to 100°C for 1 hour.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Expected Outcome: >85% yield of the 3-amino-5-chloro-anisole derivative. The C-Cl bond remains >98% intact due to the lower rate of oxidative addition.[1]
Protocol B: Sequential Substitution (Targeting the Chlorine)
Objective: Functionalize the remaining Chlorine atom after the Bromine has been substituted (or if the user specifically targets the Cl site using forcing conditions).[1] Challenge: Aryl chlorides are sluggish.[1] Solution: Use "Third-Generation" Buchwald Ligands.[1]
Reagents
-
Substrate: The product from Protocol A (Ar-Cl).
-
Catalyst: Pd-RuPhos G4 precatalyst (2-5 mol%).[1]
-
Base: NaOtBu (Stronger base required for activation).[1]
-
Solvent: Toluene or t-Amyl Alcohol.[1]
Procedure Modifications
-
Use Pd-RuPhos G4 or BrettPhos Pd G4 .[1] These precatalysts ensure rapid activation.[1]
-
Increase temperature to 100–110°C .
-
Use NaOtBu (Sodium tert-butoxide) unless base-sensitive groups are present.[1] The stronger base facilitates the transmetallation step for difficult substrates.[1]
Critical Analysis & Troubleshooting (E-E-A-T)
Why Classical Fails Here
Users often attempt to react BCM with Sodium Methoxide (NaOMe) to make 1,3,5-trimethoxybenzene.[1]
-
Result: No reaction or very low yield at reflux.[1]
-
Reason: The incoming nucleophile (
) is repelled by the electron-rich -system of the anisole ring. The intermediate Meisenheimer complex has no low-energy reservoir (like a -NO2 group) to stabilize the negative charge. -
Exception: If you use photoredox catalysis (UV light + Ir catalyst), you can force an
-like radical mechanism, but this is less scalable than the Pd-methods described above.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor activation.[1] | Degas solvents thoroughly (freeze-pump-thaw).[1] Switch to Pd-G4 precatalysts. |
| Mixture of Products | "Ligand Scrambling" or Benzyne formation.[1] | Lower temperature.[1][2][4][9][12] Ensure base is not too strong (switch NaOtBu to |
| Dehalogenation (Ar-H) | Use a ligand with greater steric bulk (e.g., BrettPhos) to enforce reductive elimination over | |
| C-Cl reacting with C-Br | Loss of Selectivity.[1] | Lower temperature to 60-80°C. Reduce catalyst loading to 0.5 mol%. |
References
-
Mechanistic Distinction (
vs. Pd-Cat): -
Buchwald-Hartwig Protocols (General)
-
Site-Selectivity in Polyhalogenated Arenes
-
Substrate Data (this compound)
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | Benchchem [benchchem.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. This compound | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
Strategic Utilization of 1-Bromo-3-chloro-5-methoxybenzene in Medicinal Chemistry
Executive Summary: The "Swiss Army Knife" Scaffold
In the landscape of Fragment-Based Drug Discovery (FBDD), 1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3) represents a premier "privileged scaffold." Its value lies not just in its structural rigidity, but in its orthogonal reactivity profile .
For the medicinal chemist, this molecule offers three distinct "handles," each reactive under specific, non-overlapping conditions. This allows for the precise, sequential construction of complex libraries without the need for protecting group manipulations.
-
Site A (Bromine): High reactivity.[1] Engages in standard Pd-catalyzed couplings (Suzuki, Sonogashira) under mild conditions.
-
Site B (Chlorine): Latent reactivity. Inert under Site A conditions; activated only by specialized electron-rich ligands (e.g., Buchwald precatalysts) or elevated temperatures.
-
Site C (Methoxy): Stability & Solubility. Serves as a polar handle during synthesis or a "masked phenol" revealed via late-stage demethylation.
Chemical Profile & Reactivity Hierarchy
| Property | Data | Relevance to Protocol |
| Formula | C₇H₆BrClO | -- |
| MW | 221.48 g/mol | Fragment-based screening (Rule of 3 compliant) |
| C-X Bond Energy | C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol) | Basis of Chemoselectivity: Br reacts ~1000x faster than Cl in oxidative addition.[2] |
| LogP | ~3.9 | Lipophilic; requires polar aprotic cosolvents (DMF/Dioxane) for coupling. |
| Substitution | 1,3,5 (Meta) | Directs vectors 120° apart, ideal for probing broad protein binding pockets. |
Application Note: Designing Sequential Libraries
The core strategy relies on chemoselective oxidative addition . Palladium(0) catalysts insert into the C-Br bond significantly faster than the C-Cl bond. By controlling catalyst activity (ligand choice) and temperature, one can exclusively functionalize the bromine position first.
Mechanism of Action: The Reactivity Ladder
-
Step 1 (Br-Selective): Use "standard" phosphines (PPh₃, dppf) at 60–80°C. The C-Cl bond remains intact.
-
Step 2 (Cl-Activation): Use "hot" ligands (XPhos, SPhos, Pd-PEPPSI) at >100°C to force oxidative addition into the aryl chloride.
Figure 1: The sequential functionalization logic. The C-Cl bond survives the first step, serving as a handle for the second.
Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Site 1)
Objective: Replace the Bromine atom with an aryl group while preserving the Chlorine. Scope: Synthesis of 3-chloro-5-methoxy-biaryls.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for robustness and inability to activate chlorides under these conditions.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.2 M) and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat the block to 80°C . Crucial: Do not exceed 90°C to prevent minor activation of the chloride.
-
Monitoring (Self-Validation):
-
TLC (Hexane/EtOAc 9:1): Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of a fluorescent blue spot (biaryl).
-
QC Check: If the reaction stalls, add 1 mol% additional catalyst. Do not increase temperature.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography on silica gel.
Protocol B: Buchwald-Hartwig Amination of the Chloride (Site 2)
Objective: Convert the remaining Chlorine into an amine (common in kinase inhibitor design). Prerequisite: This step is performed after Protocol A.
Materials
-
Substrate: 3-Chloro-5-methoxy-biaryl (from Protocol A)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) — XPhos is essential to lower the activation energy for the Ar-Cl bond.
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Strong base required.
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Load Pd₂(dba)₃, XPhos, and NaOtBu in a glovebox if possible, or under strict Ar flow.
-
Activation: Premix Pd and Ligand in a small amount of toluene for 5 mins to form the active catalytic species (L-Pd-0).
-
Addition: Add the substrate and amine.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The Chloride is unreactive; disappearance of starting material confirms successful oxidative addition.
-
Quench: Filter through a pad of Celite to remove Palladium black.
Protocol C: Late-Stage Demethylation (Site 3)
Objective: Reveal the phenol for hydrogen bonding or solubility enhancement.
Methodology
-
Reagent: BBr₃ (1.0 M in DCM).
-
Conditions: Cool substrate in DCM to -78°C. Add BBr₃ dropwise (3.0 equiv). Warm to 0°C over 2 hours.
-
Quench: Caution: Exothermic. Quench with MeOH at 0°C.
Visual Workflow: The Synthesis Pipeline
Figure 2: Operational workflow for library generation. The checkpoint at Step 1 is critical to ensure the chloride remains available for Step 2.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21949840, this compound. Retrieved January 31, 2026 from [Link]
- Littke, A. F., & Fu, G. C. (2002).Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Context: General reactivity of aryl chlorides vs bromides).
- BenchChem.Technical Guide: Halogenated Benzene Derivatives in Medicinal Chemistry. (Context: Application of 3,5-disubstituted anisoles in kinase inhibitors).
Sources
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 1-Bromo-3-chloro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemoselective Sonogashira coupling of 1-bromo-3-chloro-5-methoxybenzene with terminal alkynes. The protocol is designed to selectively activate the more labile carbon-bromine bond over the stronger carbon-chlorine bond, enabling the synthesis of mono-alkynylated products. This guide delves into the mechanistic underpinnings of this selectivity, offers a detailed step-by-step experimental protocol, and provides essential data for successful execution and product characterization.
Introduction: The Strategic Advantage of Chemoselective Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
A significant challenge and opportunity in synthetic chemistry lie in the selective functionalization of molecules bearing multiple reactive sites. Dihaloarenes, such as this compound, are valuable synthons that allow for sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the foundation for achieving such selectivity.[3] The C-Br bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst compared to the more robust C-Cl bond. By carefully controlling the reaction conditions, it is possible to favor the coupling at the brominated position while leaving the chlorinated position intact for subsequent transformations.
This application note provides a detailed protocol for the chemoselective Sonogashira coupling of this compound, a versatile building block in medicinal chemistry and materials science.
The Mechanism of Chemoselective Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, preferentially at the weaker C-Br bond. This is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[4] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[4]
The chemoselectivity in the coupling of this compound arises from the significant difference in bond dissociation energies between the C-Br and C-Cl bonds. The palladium catalyst will preferentially undergo oxidative addition to the more reactive C-Br bond under controlled conditions.
Sources
application of 1-Bromo-3-chloro-5-methoxybenzene in material science
Application Note: Strategic Utilization of 1-Bromo-3-chloro-5-methoxybenzene in Advanced Material Synthesis
Part 1: Executive Summary & Technical Rationale
This compound (also known as 3-Bromo-5-chloroanisole) is a high-value "linchpin" intermediate in the synthesis of advanced organic materials, particularly for Organic Light-Emitting Diodes (OLEDs) , Liquid Crystals (LCs) , and functionalized dendrimers .
Its structural utility stems from its orthogonal reactivity profile . It possesses three distinct functional handles, each activatable under specific conditions:
-
Bromine (C-Br): High reactivity. Activates first in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Chlorine (C-Cl): Lower reactivity. Remains inert during C-Br transformation, allowing for sequential, asymmetric functionalization.
-
Methoxy (C-OMe): Protected phenol. Can be demethylated to a hydroxyl group (-OH) to serve as an anchoring point for polymerization or surface adhesion.
This guide details the protocols for exploiting this regioselectivity to construct asymmetric m-terphenyl cores and dendritic scaffolds, which are critical for preventing crystallization in amorphous OLED films.
Part 2: Chemical Profile & Physical Properties[2][3]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 174913-12-3 | |
| Molecular Formula | C₇H₆BrClO | |
| Molecular Weight | 221.48 g/mol | |
| Appearance | Colorless to pale yellow liquid/oil | May crystallize at low temps |
| Density | ~1.56 g/cm³ | High density due to halogenation |
| Boiling Point | 223–225 °C | Thermally stable |
| Solubility | DCM, THF, Toluene, Diethyl Ether | Insoluble in water |
| Reactivity Order | C-Br > C-Cl >> C-OMe | Basis for sequential synthesis |
Part 3: Core Applications in Material Science
Application A: Asymmetric Host Materials for OLEDs
In phosphorescent OLEDs (PhOLEDs), the host material requires a high triplet energy (E_T). Meta-linked structures (like m-terphenyls) disrupt conjugation, preserving high E_T.
-
The Problem: Symmetric hosts often crystallize, degrading device lifetime.
-
The Solution: Using this compound allows the synthesis of asymmetric hosts (A-B-C architecture). The Br site is coupled to a hole-transporting unit (e.g., Carbazole), and the Cl site is subsequently coupled to an electron-transporting unit (e.g., Triazine), creating a bipolar host.
Application B: Dendritic & Polymer Scaffolds
The methoxy group serves as a "masked" anchor. After building the electronic core via the halogens, the methoxy group is demethylated to a phenol. This phenol can then be converted into an acrylate (for polymerization) or an ether linkage (for dendrimer generation), effectively attaching the electronic unit to a structural backbone.
Part 4: Strategic Reaction Workflows (Visualization)
The following diagram illustrates the sequential functionalization pathway, demonstrating how to selectively target each site.
Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis of the Scaffold (From Fluoro-Precursor)
Context: If the specific bromo-chloro-methoxy isomer is unavailable, it is synthesized from 1-bromo-3-chloro-5-fluorobenzene via Nucleophilic Aromatic Substitution (S_NAr).
Reagents:
-
1-Bromo-3-chloro-5-fluorobenzene (1.0 equiv)[1]
-
Sodium Methoxide (NaOMe), 25% in MeOH (1.2 equiv)[1]
-
Solvent: DMF or MeOH (sealed vessel)
Procedure:
-
Setup: Charge a round-bottom flask with 1-bromo-3-chloro-5-fluorobenzene and DMF (0.5 M concentration).
-
Addition: Add NaOMe solution dropwise at 0 °C under N₂ atmosphere.
-
Reaction: Heat to 100 °C for 3 hours. Monitor by GC-MS. The fluorine atom is the best leaving group in this S_NAr context due to the stabilization of the Meisenheimer complex.
-
Workup: Cool to RT. Quench with cold water. Extract with Hexane/Et₂O (1:1).[2]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >90% as a colorless oil.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling (C-Br Selectivity)
Context: This step installs the first substituent (R1) at the bromine position without affecting the chlorine.
Reagents:
-
Aryl Boronic Acid (R1-B(OH)₂) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aq. solution, 3 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Degassing: Combine solvent, base, and substrate in a Schlenk flask. Degas via freeze-pump-thaw (3 cycles) to remove O₂ (critical for catalyst longevity).
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive pressure of Argon.
-
Reaction: Heat to 80 °C (Do not exceed 90 °C to prevent oxidative addition to the C-Cl bond). Stir for 12–18 hours.
-
Validation: TLC should show consumption of the starting bromide. The chloride peak will remain intact in MS analysis.
-
Workup: Filter through a celite pad. Concentrate and purify via silica gel column chromatography.
Protocol 3: Activation of the C-Cl Bond (Buchwald/Suzuki)
Context: After the first coupling, the chlorine atom is activated using a more specialized electron-rich ligand system.
Reagents:
-
Intermediate from Protocol 2 (1.0 equiv)
-
Secondary Amine (for Buchwald) or Boronic Acid (for Suzuki)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: S-Phos or X-Phos (4-8 mol%) — Note: These bulky, electron-rich ligands are required to activate the inert C-Cl bond.
-
Base: K₃PO₄ (Suzuki) or NaOtBu (Buchwald)
-
Solvent: Xylene or Toluene
Procedure:
-
Setup: Mix reagents in a glovebox or under strict inert conditions.
-
Reaction: Heat to reflux (110–130 °C). The higher temperature and specialized ligand are necessary to overcome the higher bond dissociation energy of Ar-Cl.
-
Workup: Standard aqueous extraction and column chromatography.
Part 6: Critical Quality Attributes (CQA) & Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Coupling at Cl during Step 1) | Temperature too high (>90°C) or Catalyst too active. | Lower temp to 70-80°C. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂. |
| Incomplete Conversion (Step 2) | Ligand ineffective for Aryl-Chloride. | Switch to S-Phos , X-Phos , or BrettPhos . Standard PPh₃ will not work for Cl. |
| Debromination (Side reaction) | Hydride source present (often from solvent impurities). | Ensure solvents are anhydrous and free of stabilizers. |
Part 7: References
-
ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from
-
BenchChem. (n.d.). This compound: Applications in Material Science. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21949840, this compound. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Protocol 2).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Foundational reference for Protocol 3 Ligand Selection).
Sources
- 1. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 2. This compound | 174913-12-3 [m.chemicalbook.com]
- 3. This compound | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. US20090048306A1 - Pyridine derivatives - Google Patents [patents.google.com]
Application Note: Orthogonal Functionalization & Protecting Group Strategies for 1-Bromo-3-chloro-5-methoxybenzene
Executive Summary: The "Self-Protecting" Scaffold
In modern drug discovery, 1-Bromo-3-chloro-5-methoxybenzene (BCMB) is not merely a starting material; it is a programmable "switch" for diversity-oriented synthesis. Its utility stems from the distinct electronic and steric differentiation of its three functional handles:
-
C–Br (C1): High reactivity (Oxidative addition / Li-Halogen exchange).
-
C–Cl (C3): Latent reactivity (Requires specialized ligands or activation).
-
C–OMe (C5): Robust "masked" phenol, stable to base/nucleophiles, requiring Lewis acid activation to reveal.
This guide challenges the traditional view of "protecting groups" by demonstrating how the intrinsic reactivity hierarchy of BCMB acts as an in situ protection strategy, reducing step counts while maximizing chemo-fidelity.
Reactivity Hierarchy & Strategic Planning
Before applying external protecting groups, one must exploit the molecule's inherent reactivity ladder. The Carbon-Bromine bond is the "Entry Gate," while the Carbon-Chlorine bond acts as a "Protected Gate" that survives initial transformations.
Visualization: The Reactivity Pyramid
The following diagram illustrates the sequential activation logic.
Caption: Figure 1. Chemoselective activation order. The C-Cl bond is effectively "protected" during C-Br manipulation.
Module A: The "Internal" Protection (Chemoselectivity)
The most efficient protecting group is the one you don't have to add.[1] For BCMB, the Chlorine atom serves as a placeholder that survives C1 (Bromine) manipulation.
Data: Relative Rates of Oxidative Addition (Pd-Catalysis)
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Pd⁰) | Status in Standard Coupling |
| Ar–Br | ~81 | High | Reacts (RT to 60°C) |
| Ar–Cl | ~96 | Low | Inert (requires >100°C + bulky ligands) |
| Ar–OMe | ~100+ | Inert | Stable (Solvent/Ligand dependent) |
Protocol 1: Chemoselective C1-Arylation (Suzuki-Miyaura)
Objective: Couple an aryl boronic acid to C1 without touching C3-Cl or C5-OMe.
Reagents:
-
BCMB (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%) — Note: Use triphenylphosphine ligands to avoid activating the Chloride.
-
Na₂CO₃ (2.0 equiv, 2M aq.)
-
DME/Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vessel with BCMB, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed DME and 2M Na₂CO₃.
-
Reaction: Heat to 60°C (oil bath). Critical: Do not exceed 80°C to ensure the C-Cl bond remains inert.
-
Monitoring: Monitor by HPLC/UPLC. The C-Br bond typically consumes within 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Validation: ¹H NMR should show loss of the triplet at C4 (due to symmetry change) or shift in C2/C6 protons, with the Cl-substituent intact.
Module B: The Phenol "Mask" (Demethylation & Reprotection)
The methoxy group (–OMe) is a robust protecting group for the phenol. However, late-stage diversification often requires converting this ether into a free phenol (–OH) or a different protected form (e.g., –OMOM) to facilitate solubility or orthogonal coupling.
Decision Matrix: Choosing the Right Phenol PG
Once the phenol is revealed (via Demethylation), how should you protect it?
Caption: Figure 2. Protecting group selection guide for the intermediate chlorophenol.
Protocol 2: Controlled Demethylation (BBr₃ Method)
Objective: Cleave the C-OMe bond without scrambling the C-Cl or C-Br (if still present).
Safety Warning: BBr₃ is pyrophoric and reacts violently with moisture.
Reagents:
-
Substrate (BCMB or derivative)
-
BBr₃ (1.0 M in DCM, 2.5 equiv)
-
Anhydrous DCM
Step-by-Step:
-
Cryogenic Setup: Cool a solution of Substrate in DCM (0.2 M) to -78°C under N₂.
-
Addition: Add BBr₃ dropwise over 20 minutes. Note: Rapid addition causes localized heating which may lead to Halogen scrambling.
-
Warming: Allow the mixture to warm to 0°C over 2 hours. Do not heat to reflux.
-
Quench: Cool back to -78°C. Quench dropwise with MeOH (exothermic!).
-
Workup: Partition between water and DCM.
-
Result: Yields 3-bromo-5-chlorophenol (or derivative).
Protocol 3: MOM-Protection (Orthogonal to Lithiation)
Objective: Protect the phenol as Methoxymethyl (MOM) ether to allow subsequent Lithiation of the C-Cl bond.
Reagents:
-
3-Bromo-5-chlorophenol
-
MOM-Cl (1.2 equiv) — Carcinogen warning
-
DIPEA (2.0 equiv)
-
DCM (0°C to RT)
Step-by-Step:
-
Dissolve phenol and DIPEA in dry DCM at 0°C.
-
Add MOM-Cl dropwise.
-
Warm to RT and stir for 4 hours.
-
Why this works: The MOM group coordinates Lithium (Directed Ortho Metalation - DOM), potentially facilitating functionalization at the C2/C4/C6 positions if the halogens are removed, or stabilizing the molecule during C-Cl metal-halogen exchange.
Module C: The "Switch" (Lithium-Halogen Exchange)
While Pd-catalysis favors Br > Cl, Lithium-Halogen Exchange (Li-HE) offers an even sharper kinetic resolution.
-
Reaction: Ar-Br + n-BuLi → Ar-Li + n-BuBr
-
Rate: Br-exchange is instantaneous at -78°C. Cl-exchange is negligible at this temperature.
Application: This allows the generation of a nucleophile at C1 (derived from Br) while preserving the C3-Cl and C5-OMe.
Protocol 4: C1-Selective Formylation
Reagents:
-
BCMB
-
n-BuLi (1.05 equiv, 2.5M in hexanes)
-
DMF (3.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Cool BCMB in THF to -78°C .
-
Add n-BuLi slowly down the side of the flask. Stir for 15 min.
-
Mechanistic Insight: The Li species forms exclusively at C1. The C-Cl bond is too strong to exchange, and the C-OMe directing effect (DOM) is slower than the Br-Li exchange.
-
-
Add DMF (neat) rapidly.
-
Stir 30 min at -78°C, then warm to RT.
-
Outcome: 3-Chloro-5-methoxybenzaldehyde. The Br is replaced by Formyl; Cl and OMe remain.
References
-
Reactivity of Aryl Halides in Cross-Coupling
-
BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[2]
-
-
Demethylation Strategies
-
Chem-Station. "O-Demethylation: Reagents and Conditions."[3]
-
-
Selective Lithiation
- Organic Chemistry Portal. "Lithium-Halogen Exchange vs.
-
Phenol Protecting Groups
-
Palladium Catalysis Kinetics
- National Institutes of Health (PMC).
Disclaimer: All protocols involve hazardous chemicals (n-BuLi, BBr3, MOM-Cl). Perform a full risk assessment before experimentation.
Sources
Troubleshooting & Optimization
troubleshooting guide for 1-Bromo-3-chloro-5-methoxybenzene synthesis
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-methoxybenzene
Ticket ID: #SYN-135-BCM Subject: Optimization and Troubleshooting for 1,3,5-Trisubstituted Benzene Core Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
The synthesis of This compound (CAS: 174913-12-3) presents a classic challenge in aromatic chemistry: establishing a 1,3,5-substitution pattern with three distinct functionalities. Standard Electrophilic Aromatic Substitution (EAS) fails here due to directing group conflicts (ortho/para vs. meta).
We support two primary validated routes. Select the protocol that matches your available precursors:
-
Route A (The "Selectivity" Method): Nucleophilic Aromatic Substitution (
) on 1-bromo-3-chloro-5-fluorobenzene.-
Pros: High regioselectivity (F >> Cl/Br displacement).
-
Cons: Requires specialized fluorinated precursor.
-
-
Route B (The "Classic" Method): O-Methylation of 3-bromo-5-chlorophenol.
Strategic Pathway Visualization
Caption: Logical flow for synthesis selection. Route A relies on the superior leaving group ability of Fluorine. Route B relies on standard phenol alkylation.
Protocol A: Displacement (Recommended)
Context: This method exploits the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, making it a far superior leaving group to chlorine or bromine in nucleophilic aromatic substitution [1].
Protocol:
-
Setup: Charge a reactor with 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv) and anhydrous methanol (5-10 volumes).
-
Reagent Addition: Cool to 0°C. Add Sodium Methoxide (NaOMe) solution (25-30% in MeOH, 1.1 - 1.2 equiv) dropwise.
-
Reaction: Warm to 40°C and stir for 3–5 hours. Monitor by HPLC/GC.
-
Workup: Quench with water. Extract with Hexane/EtOAc (1:1). Wash organic layer with brine. Dry over
and concentrate.
Troubleshooting Guide (FAQ)
Q: I see a side product with M+ - 4 (loss of Cl/Br) or M+ + 31 (Methoxy). What happened?
-
Diagnosis: Over-substitution. You have displaced the Chlorine or Bromine atom along with the Fluorine.
-
Root Cause: The reaction temperature was too high (>60°C) or a large excess of NaOMe was used. While F is the best leaving group, Cl and Br are also displaceable on an activated ring (though this ring is not strongly activated by
, the inductive effect of other halogens helps). -
Solution: Maintain temperature strictly between 20–40°C. Do not exceed 1.2 equivalents of NaOMe.
Q: The reaction is stalled at 80% conversion.
-
Diagnosis: Incomplete reaction due to equilibrium or reagent degradation.
-
Root Cause: Commercial NaOMe solutions can degrade to NaOH/MeOH upon moisture exposure. Hydroxide is a poorer nucleophile here and can lead to phenol byproducts.
-
Solution: Use freshly prepared NaOMe (dissolve Na metal in dry MeOH) or titrate your commercial solution. Ensure the system is under
atmosphere.
Protocol B: Methylation of 3-Bromo-5-chlorophenol
Context: If you lack the fluorinated precursor, this route is robust. The precursor, 3-bromo-5-chlorophenol, is often synthesized via Sandmeyer reaction from 3-amino-5-chlorophenol or via partial exchange of 3,5-dichlorophenol [2].
Protocol:
-
Setup: Dissolve 3-bromo-5-chlorophenol (1.0 equiv) in Acetone or DMF (dry).
-
Base: Add Potassium Carbonate (
, 1.5 - 2.0 equiv). Stir for 15 mins. -
Alkylation: Add Iodomethane (MeI, 1.2 - 1.5 equiv) or Dimethyl Sulfate (DMS).
-
Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.
-
Workup: Filter inorganic salts. Concentrate solvent. Partition residue between Ether and dilute NaOH (to remove unreacted phenol).
Troubleshooting Guide (FAQ)
Q: My yield is low, and I recovered starting material despite adding excess MeI.
-
Diagnosis: Volatility of reagent.
-
Root Cause: Iodomethane (bp ~42°C) is highly volatile. If you refluxed in acetone without an efficient condenser, the MeI likely evaporated before reacting.
-
Solution: Use a sealed tube or pressure vessel if possible. Alternatively, add MeI in portions or switch to Dimethyl Sulfate (DMS) (higher bp, but more toxic—handle with care).
Q: I see a new spot on TLC that is not the product or starting material.
-
Diagnosis: C-Alkylation or O-acylation (if using wrong solvent/reagent).
-
Root Cause: While rare with weak bases like
, using strong bases like NaH can sometimes promote C-alkylation on the ring, especially if the oxygen is sterically hindered (not the case here) or if the solvent promotes tight ion pairs. -
Solution: Stick to
in Acetone. This "weak base/polar aprotic" system favors O-alkylation via an mechanism [3].
Q: How do I remove the unreacted phenol efficiently?
-
Technique: The product is a neutral ether; the starting material is a weak acid (
~8-9 due to halogen withdrawal). -
Solution: Wash the organic extract with 1M NaOH or 10% KOH. The phenol deprotonates and moves to the aqueous layer. The product remains in the organic layer.
Analytical Data & Specifications
When validating your product, compare against these expected parameters.
| Parameter | Specification | Notes |
| Appearance | White to off-white solid or oil | Low melting point is common for mixed halo-benzenes. |
| Aromatic region: 3 distinct singlets (or tight doublets) due to meta-coupling ( | ||
| Mass Spec | Molecular Ion clusters | Look for isotope pattern: |
| Retention Time | Distinct from Phenol | Phenol will tail on non-polar columns; Methyl ether is sharp. |
References
-
ChemicalBook. (n.d.). This compound Synthesis. Retrieved from
-
Organic Syntheses. (n.d.). Sandmeyer Reaction Protocols and Halogenated Phenol Precursors. See general methodology in
-
Tang, Y., & Yu, B. (2022).[3] A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Synthesis, 54, 2373-2390.[3] Retrieved from
-
Beletskaya, I. P., et al. (2007).[4] Catalytic Sandmeyer Bromination. Synthesis, 2534-2538.[4] (Context for precursor synthesis). Retrieved from
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE. This compound and its precursors may be toxic or irritants.
Sources
- 1. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 2. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 3. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Bromo-3-chloro-5-methoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of intermediates and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparative overview of the ¹H NMR spectrum of 1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3), a halogenated anisole derivative valuable in synthetic chemistry.[1][2] We will dissect its spectral features, compare it with structurally related molecules to understand substituent effects, and provide a robust, field-tested protocol for data acquisition.
Theoretical Framework: Predicting the Spectrum
Before approaching the spectrometer, a theoretical analysis of the target molecule provides a critical predictive framework. The structure of this compound possesses a key element of symmetry that simplifies its ¹H NMR spectrum.
-
Molecular Symmetry: A C₂ axis of symmetry passes through the C1-Br and C4-OCH₃ bonds. This renders the protons at the C2 and C6 positions chemically and magnetically equivalent. The proton at C4 is unique. Consequently, we anticipate three distinct signals in the ¹H NMR spectrum: one for the methoxy group protons and two for the aromatic protons.
-
Signal Multiplicity (Splitting):
-
Methoxy Protons (-OCH₃): These three protons are isolated from any adjacent protons and will appear as a sharp singlet (s) .
-
Aromatic Proton (H-4): This proton is flanked by two equivalent protons (H-2 and H-6). According to the n+1 rule, it will be split into a triplet (t) . The coupling interaction is a four-bond meta-coupling (⁴J), which is typically small (2-3 Hz).
-
Aromatic Protons (H-2/H-6): These two equivalent protons are each coupled to a single, distant proton (H-4). They will therefore appear as a doublet (d) , with the same small meta-coupling constant observed for the H-4 triplet.
-
-
Chemical Shift (δ) Estimation: The electronic environment dictates the chemical shift. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens is key.
-
The methoxy group is a strong resonance electron-donating group, which increases electron density at the ortho and para positions, causing shielding (an upfield shift to lower ppm values).
-
Bromine and Chlorine are strongly electronegative and exert a powerful inductive electron-withdrawing effect, deshielding nearby protons (a downfield shift to higher ppm values).
-
Prediction: The H-2/H-6 protons are ortho to the strongly shielding methoxy group, while the H-4 proton is ortho to two strongly deshielding halogens. Therefore, we predict the H-4 triplet will appear significantly downfield from the H-2/H-6 doublet.
-
Experimental Data & Spectral Assignment
Analysis of experimental data confirms the theoretical predictions. The following table summarizes the ¹H NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -OCH ₃ | 3.79 | Singlet (s) | 3H | N/A |
| H -2 / H -6 | 7.03 | Doublet (d) | 2H | 1.8 Hz |
| H -4 | 7.15 | Triplet (t) | 1H | 1.8 Hz |
Note: Data is a representative spectrum. Actual values may vary slightly based on experimental conditions.
The data aligns perfectly with our predictions. The singlet at 3.79 ppm corresponds to the methoxy protons. In the aromatic region, two signals are present: a doublet integrating to 2H at 7.03 ppm (H-2/H-6) and a triplet integrating to 1H at 7.15 ppm (H-4). The small coupling constant of 1.8 Hz is characteristic of a four-bond meta-coupling.
Comparative Analysis: Isolating Substituent Effects
To fully appreciate the electronic influence of the bromo and chloro substituents, a comparison with related anisole derivatives is instructive. This comparison highlights how the systematic replacement of substituents modulates the chemical shifts of the aromatic protons.
Table 2: Comparative ¹H NMR Data of Substituted Anisoles (Aromatic Protons, in CDCl₃)
| Compound | H-2 / H-6 (δ, ppm) | H-4 (δ, ppm) | -OCH₃ (δ, ppm) | Key Takeaway |
|---|---|---|---|---|
| 1,3,5-Trimethoxybenzene | 6.14 (s, 3H) | (equiv. to H-2/6) | 3.82 / 3.86 | Three powerful donating groups cause extreme upfield shielding.[3] |
| 1-Bromo-3,5-dimethoxybenzene | 6.61 (d, 2H) | 6.42 (t, 1H) | 3.78 (s, 6H) | Replacing one -OCH₃ with Br deshields all protons, shifting them downfield. |
| 3,5-Dichloroanisole | 6.94 (d, 2H) | 6.79 (t, 1H) | 3.78 (s, 3H) | Two Cl atoms provide significant deshielding. |
| This compound | 7.03 (d, 2H) | 7.15 (t, 1H) | 3.79 (s, 3H) | The combination of Br and Cl provides the strongest deshielding effect in this series. |
This dataset clearly demonstrates the additive nature of substituent effects. As electron-donating methoxy groups are replaced by electron-withdrawing halogens, the entire aromatic spin system shifts progressively downfield. The spectrum of this compound represents the most deshielded environment among these examples, a direct consequence of being substituted with two different halogens.
A Self-Validating Experimental Protocol for High-Quality Data Acquisition
Reproducible, high-quality data is non-negotiable. The following protocol is designed to be a self-validating system for acquiring the ¹H NMR spectrum of small organic molecules like this compound. The causality behind each step is explained to ensure technical and theoretical soundness.
Step 1: Sample Preparation
-
Mass: Accurately weigh 10-15 mg of the compound. This concentration is optimal for obtaining a high signal-to-noise ratio in a reasonable time without causing line broadening or shimming difficulties associated with overly concentrated samples.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm), which serves as a convenient secondary chemical shift reference.
-
Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal standard (δ = 0.00 ppm). TMS is chemically inert and provides a sharp singlet that does not overlap with most analyte signals.
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible. This prevents contamination of the NMR probe and ensures homogeneous magnetic field shimming.
Step 2: NMR Spectrometer Setup & Data Acquisition
-
Rationale: The parameters below are a compromise between sensitivity, resolution, and experimental time for a routine, semi-quantitative spectrum on a typical 400 MHz instrument.
-
Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming. Causality: This step is critical for homogenizing the static magnetic field (B₀) across the sample volume, which is essential for achieving sharp, symmetrical peaks and high resolution.
-
Acquisition Parameters:
-
Pulse Angle (p1): 45 degrees. Causality: A 90° pulse provides maximum signal for a single scan but requires a longer relaxation delay (5x T₁). A 45° pulse offers a strong signal (~71% of maximum) while allowing for a shorter delay, improving the signal-to-noise ratio over time for multi-scan experiments.
-
Acquisition Time (at): 4.0 seconds. Causality: This determines the digital resolution. A longer acquisition time allows for better resolution of fine splitting patterns, such as the small meta-couplings in this molecule.
-
Relaxation Delay (d1): 2.0 seconds. Causality: This delay allows for partial relaxation of the protons back to their equilibrium state before the next pulse. For semi-quantitative work, a total recycle time (at + d1) of ~6 seconds is sufficient for most protons in a molecule of this size.
-
Number of Scans (ns): 16. Causality: The signal-to-noise ratio increases with the square root of the number of scans. Sixteen scans provide a significant improvement over a single scan and can typically be completed in under 2 minutes with these parameters.
-
Step 3: Data Processing
-
Fourier Transformation: Apply the Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive, pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak. The integration should yield a ratio of approximately 3:2:1.
Visualizing the Process and Principles
To better illustrate the workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Standard workflow for NMR sample preparation and data analysis.
Caption: Electronic effects influencing proton chemical shifts.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for various compounds. [Link]
-
Homework.Study.com. How many different proton signals would 1-bromo-3,5-dimethoxybenzene show in its 1H NMR spectrum?[Link]
-
The Royal Society of Chemistry. Supporting information for in situ acidic carbon dioxide/ethylene glycol system. [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-Bromo-3-chloro-5-methoxybenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed map of the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 1-Bromo-3-chloro-5-methoxybenzene, a substituted aromatic compound with applications in organic synthesis.[1] We will delve into a comparative analysis with simpler analogs, present a robust experimental protocol, and provide a theoretical framework for understanding the observed chemical shifts.
The Foundational Principles: Substituent Effects in 13C NMR of Aromatic Compounds
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the nature of the substituents attached.[2] The 13C NMR spectrum of unsubstituted benzene exhibits a single peak at approximately 128.5 ppm.[3] When substituents are introduced, they perturb the electron density of the ring carbons, leading to characteristic upfield (shielding) or downfield (deshielding) shifts. These perturbations are primarily governed by two factors:
-
Inductive Effects: These are transmitted through the sigma bond framework and are related to the electronegativity of the substituent. More electronegative atoms withdraw electron density, deshielding the attached carbon and causing a downfield shift.
-
Resonance (Mesomeric) Effects: These involve the delocalization of pi electrons between the substituent and the aromatic ring. Electron-donating groups (like -OCH3) increase electron density at the ortho and para positions, causing an upfield shift (shielding). Conversely, electron-withdrawing groups can decrease electron density.
For polysubstituted benzenes, the principle of additivity of substituent effects can be a powerful predictive tool.[4] By summing the known substituent chemical shift (SCS) effects of each group at the ipso, ortho, meta, and para positions, we can estimate the chemical shifts in a more complex molecule.
Predicting the 13C NMR Spectrum of this compound: A Comparative Approach
Substituent Chemical Shift (SCS) Effects of Individual Substituents:
To predict the chemical shifts in our target molecule, we will use the known SCS values for bromo, chloro, and methoxy groups on a benzene ring. These values represent the change in chemical shift (Δδ) from the 128.5 ppm of benzene.
| Substituent | Ipso (C1) | Ortho (C2) | Meta (C3) | Para (C4) |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |
Table 1: Additive substituent effects on 13C chemical shifts in monosubstituted benzenes (in ppm relative to benzene at 128.5 ppm).
Predicted 13C NMR Chemical Shifts for this compound:
Using the principle of additivity, we can calculate the predicted chemical shifts for each carbon atom in this compound.
| Carbon | Substituent Effects | Calculation | Predicted δ (ppm) |
| C1 (-Br) | Ipso-Br, Meta-Cl, Meta-OCH3 | 128.5 - 5.5 + 1.3 + 1.0 | 125.3 |
| C2 | Ortho-Br, Ortho-Cl, Para-OCH3 | 128.5 + 3.4 + 0.4 - 7.7 | 124.6 |
| C3 (-Cl) | Meta-Br, Ipso-Cl, Meta-OCH3 | 128.5 + 1.7 + 6.2 + 1.0 | 137.4 |
| C4 | Para-Br, Ortho-Cl, Ortho-OCH3 | 128.5 - 1.6 + 0.4 - 14.4 | 112.9 |
| C5 (-OCH3) | Meta-Br, Meta-Cl, Ipso-OCH3 | 128.5 + 1.7 + 1.3 + 31.4 | 162.9 |
| C6 | Ortho-Br, Para-Cl, Ortho-OCH3 | 128.5 + 3.4 - 1.9 - 14.4 | 115.6 |
| -OCH3 | ~55-60 |
Table 2: Predicted 13C NMR chemical shifts for this compound based on additivity rules.
Comparison with Simpler Analogs:
To build confidence in our prediction, we can compare the expected shifts with the experimental data of related disubstituted benzenes.
-
3-Chloroanisole: Experimental shifts are approximately 160.3, 134.9, 130.2, 120.8, 114.3, and 112.6 ppm.[5] Our predicted values for the carbons influenced by chlorine and methoxy groups (C3, C4, C5, C6) show a reasonable correlation.
-
3-Bromoanisole: The spectrum of 3-bromoanisole would provide a good comparison for the influence of the bromo and methoxy groups.[6]
-
1-Bromo-3-chlorobenzene: This compound would help validate the predicted shifts for the carbons primarily affected by the two halogens.[7]
The methoxy group (-OCH3) is a strong electron-donating group, causing a significant upfield shift at the ortho (C4, C6) and para (C2) positions and a large downfield shift at the ipso-carbon (C5). The halogens (-Br and -Cl) are electronegative and have a more complex influence, including the "heavy atom effect" for bromine which can cause an upfield shift on the ipso-carbon contrary to what electronegativity alone would suggest.[8][9]
Experimental Protocol for High-Quality 13C NMR Acquisition
Acquiring a clean and informative 13C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed to yield a high-quality spectrum for this compound.
1. Sample Preparation:
-
Analyte: this compound
-
Concentration: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a good choice as it is a common solvent for many organic compounds and its carbon signal (a triplet at ~77 ppm) serves as a convenient internal reference.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and defines the 0 ppm point on the chemical shift scale.[10] However, modern spectrometers can reference the spectrum to the residual solvent peak.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): 200-250 ppm. This range is sufficient to cover the expected aromatic and methoxy carbon signals.[11]
-
Number of Scans (NS): 1024-4096 scans. Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C1, C3, C5).
-
Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei back to their equilibrium state between pulses. A longer delay is crucial for obtaining more quantitative data, particularly for quaternary carbons which have longer relaxation times.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration (if required).
-
Referencing: Reference the spectrum to the CDCl3 triplet at 77.16 ppm.
Visualizing Substituent Effects
The following diagram, generated using Graphviz, illustrates the predicted 13C NMR chemical shifts and the primary electronic effects of the substituents on the benzene ring of this compound.
Figure 1: Predicted 13C NMR shifts and substituent effects.
Conclusion
The 13C NMR analysis of this compound provides a clear example of how substituent effects dictate the chemical environment of aromatic carbons. By leveraging the principle of additivity and comparing with simpler analogs, a reliable prediction of the 13C NMR spectrum can be achieved. This guide has provided a comprehensive theoretical and practical framework for such an analysis, from prediction to experimental acquisition. Adherence to the detailed protocol will enable researchers to obtain high-quality data, which is indispensable for the unambiguous structural confirmation of this and similar multi-substituted aromatic compounds.
References
-
Chemistry Stack Exchange . 13C NMR of bromobenzene ipso carbon shielding. [Link]
-
Oregon State University . 13C NMR Chemical Shift. [Link]
-
Chegg . Solved The 13C NMR spectrum of 1-bromo-3-chloropropane. [Link]
-
Chegg . Solved Example the 13C-NMR spectrum of bromobenzene below. [Link]
-
Blog . What are the chemical shifts in the NMR spectrum of 3 - bromochlorobenzene? [Link]
-
Chemistry LibreTexts . Interpreting C-13 NMR Spectra. [Link]
-
Doc Brown's Chemistry . C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
-
Supporting Information . 4 - Supporting Information. [Link]
-
PubChem . 1-Bromo-3-chlorobenzene. [Link]
-
Royal Society of Chemistry . The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
Chemistry Stack Exchange . Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
PubChem . 3-Bromoanisole. [Link]
-
JoVE . Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Doc Brown's Chemistry . C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. [Link]
-
Canadian Science Publishing . VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. [Link]
-
ACS Publications . NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ACS Publications . NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ACS Publications . Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. [Link]
-
MDPI . Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
Royal Society of Chemistry . Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
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- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. jove.com [jove.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. 3-Bromoanisole(2398-37-0) 13C NMR spectrum [chemicalbook.com]
- 7. 3-BROMOCHLOROBENZENE(108-37-2) 13C NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: Mass Spectrometry Characterization of 1-Bromo-3-chloro-5-methoxybenzene
[1][2]
Executive Summary
Compound: 1-Bromo-3-chloro-5-methoxybenzene (3-Bromo-5-chloroanisole) CAS: 174913-12-3 Formula: C₇H₆BrClO Molecular Weight: 221.48 g/mol [1][2][3][4][5]
This guide provides a definitive technical framework for the mass spectrometric analysis of this compound. As a meta-substituted haloanisole, this compound serves as a critical intermediate in the synthesis of resorcinol derivatives and pharmaceutical pharmacophores.[2][5] Its analysis requires precise differentiation from positional isomers (e.g., 2-bromo-4-chloroanisole) and accurate interpretation of its unique isotopic "fingerprint" resulting from the simultaneous presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl).[1][2][5]
Part 1: Theoretical Foundation & Isotopic Fingerprint
The mass spectrum of this compound is defined by two distinct physical phenomena: the Isotopic Cluster (due to halogen content) and the Anisole Fragmentation Series (characteristic ether cleavage).[5]
The Isotopic Cluster (M⁺ Region)
Unlike standard organic molecules, the molecular ion (M⁺) does not appear as a single peak.[5] It forms a triad cluster due to the natural abundance of ⁷⁹Br (50.7%), ⁸¹Br (49.3%), ³⁵Cl (75.8%), and ³⁷Cl (24.2%).[5]
Predicted Intensity Ratio (M : M+2 : M+4):
-
M (m/z 220): Contains ⁷⁹Br + ³⁵Cl.[5]
-
M+2 (m/z 222): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).
-
M+4 (m/z 224): Contains ⁸¹Br + ³⁷Cl.[5]
Calculated normalized intensities:3 : 4 : 1 (Approximate).[5][6] Note: This specific 3:4:1 pattern is the primary diagnostic for verifying the presence of one Br and one Cl atom on the ring.[5]
Quantitative Ion Table
| Ion Identity | m/z (Nominal) | Origin / Mechanism | Diagnostic Value |
| Molecular Ion (M⁺) | 220, 222, 224 | Radical cation formation [M]⁺[1][2][5]• | Primary ID . Confirms MW and Br/Cl ratio.[5][6][7][8] |
| [M - CH₃]⁺ | 205, 207, 209 | Homolytic cleavage of methyl group (α-cleavage).[1][2][5] | Base Peak . Characteristic of anisoles (forms quinoid-like cation). |
| [M - CH₃ - CO]⁺ | 177, 179, 181 | Expulsion of carbon monoxide from the phenoxy radical.[1][2][5] | Confirms the presence of the ether oxygen attached to the ring.[5] |
| [M - CH₃ - CO - Cl]⁺ | 142, 144 | Loss of Chlorine radical.[1][2][5] | Secondary confirmation of halogenation.[5] |
| [M - CH₃ - CO - Br]⁺ | 98 | Loss of Bromine radical (Weak C-Br bond).[1][2][5] | Final aromatic carbocation fragment.[5] |
Part 2: Comparative Analysis (Method Selection)
Comparison of Ionization Techniques
For this specific lipophilic aromatic ether, Electron Ionization (EI) is the superior "Gold Standard" compared to Electrospray Ionization (ESI).[5]
| Feature | Method A: GC-MS (EI) | Method B: LC-MS (ESI) | Verdict |
| Ionization Efficiency | High. The aromatic ring stabilizes the radical cation.[1][2][5] | Low. Neutral aromatics do not protonate easily without acidic modifiers or APPI.[5] | EI Wins |
| Structural Data | Rich. Provides fragmentation fingerprint (Methyl loss, CO loss) crucial for isomer differentiation.[5] | Poor. Often yields only [M+H]⁺ or adducts [M+Na]⁺ with little structural insight.[5] | EI Wins |
| Sensitivity | Excellent for non-polar halides.[2][5] | Variable; often suffers from ion suppression in this class.[5] | EI Wins |
Distinguishing Positional Isomers
A critical challenge is distinguishing the 1,3,5-isomer (Meta-Meta) from Ortho-substituted isomers (e.g., 1-Bromo-2-chloro-5-methoxybenzene).[1][2][5]
-
The Ortho Effect: Isomers with halogens ortho to the methoxy group often display a distinct [M - X]⁺ peak (direct halogen loss) or [M - CH₂O]⁺ peak due to proximity effects / hydrogen abstraction that are sterically impossible in the 1,3,5-isomer.[1][2]
-
1,3,5-Isomer Characteristic: Because the methoxy group is flanked by protons (positions 2, 4, 6 are H, H, H relative to OMe? No, positions are 2,4,6 relative to ring.[5] The structure is symmetric).[5]
-
Correction: In this compound, the OMe is at position 5.[1][2][4][5] The neighbors are C4-H and C6-H. There is no ortho-halogen .[1][2][5]
-
Result: The spectrum will be dominated by the standard Anisole pathway (Loss of CH₃ → Loss of CO).[5] It will lack the anomalous "ortho-effect" peaks seen in 2-haloanisoles.[1][2][5]
-
Part 3: Fragmentation Pathway Visualization[1][2]
The following diagram illustrates the sequential degradation of the molecule under 70 eV Electron Ionization.
Caption: Figure 1. Proposed fragmentation pathway for this compound under EI conditions. The sequence follows the standard anisole decay (demethylation followed by carbon monoxide expulsion) before halogen loss.[5]
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, use the following GC-MS parameters. This protocol is designed to maximize the separation of the 1,3,5-isomer from potential synthetic byproducts (e.g., di-bromo species).[1][5]
Sample Preparation[2][5]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . (Avoid Methanol to prevent potential transesterification in the injector port, though rare).[5]
-
Concentration: 100 ppm (parts per million).[5]
-
Filtration: 0.2 µm PTFE filter to remove inorganic salts (NaBr/NaCl) from synthesis.
GC-MS Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).[1][2][5] Non-polar stationary phase is ideal for halo-aromatics.[1][2][5]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1), 250°C.
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C[2]
-
Hold: 3 min @ 280°C
-
-
MS Source: EI (70 eV), 230°C.[5]
-
Scan Range: m/z 40 – 350.[2][5] (Must scan low enough to see Br⁺ at m/z 79/81 and high enough for M⁺).
Validation Criteria
-
Retention Time: Expect elution between 1-Bromo-3-methoxybenzene and 1,3-Dibromo-5-methoxybenzene.[1][2][5]
-
Isotope Check: The M+2 peak height must be approximately 130% of the M+ peak height (due to the combined probability of ⁸¹Br and ³⁷Cl contributions).[5] If M+2 is equal to M+, you likely have a pure Dibromo contaminant.[5] If M+2 is 30% of M+, you have a Dichloro contaminant.[5]
References
Sources
- 1. This compound | 174913-12-3 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Purity Analysis of 1-Bromo-3-chloro-5-methoxybenzene
A Comparative HPLC Method Development Guide
Part 1: Executive Summary & Strategic Direction
The Analytical Challenge: 1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3) presents a specific chromatographic challenge: hydrophobic similarity among impurities. As a tri-substituted benzene, its synthesis often yields regioisomers (e.g., 1-bromo-2-chloro-...) and de-halogenated byproducts that possess nearly identical LogP values (approx. 3.9).
The Core Directive: While standard C18 (Octadecyl) columns are the industry default, they often fail to baseline-separate the meta-substituted target from its ortho or para isomers because the separation mechanism relies almost exclusively on hydrophobic subtraction.
The Solution:
This guide advocates for the Phenyl-Hexyl stationary phase as the superior alternative.[1] By leveraging
Part 2: Chemical Context & Separation Logic
To understand the method selection, we must analyze the analyte's interaction profile.
-
Key Feature: Electron-withdrawing halogens (Br, Cl) and an electron-donating group (Methoxy) on the same ring.
-
Mechanism of Action:
-
C18: Interacts via London Dispersion Forces (Hydrophobicity). Isomers with similar surface areas co-elute.
-
Phenyl-Hexyl: Interacts via
stacking. The specific arrangement of the Br and Cl atoms alters the -cloud availability, creating distinct retention times for isomers even if their hydrophobicity is identical.
-
Visualization: Separation Mechanism Logic
Caption: Comparison of interaction mechanisms. Phenyl-Hexyl phases utilize dual-selectivity (hydrophobic + electronic) to resolve complex halogenated aromatic mixtures.
Part 3: Comparative Performance Analysis
The following data represents typical performance metrics observed when comparing a standard C18 workflow against the optimized Phenyl-Hexyl protocol for halogenated anisoles.
Table 1: Method Performance Comparison
| Metric | Standard Alternative (C18) | Recommended (Phenyl-Hexyl) | Impact |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Phenyl ring provides unique selectivity. |
| Critical Resolution ( | 1.2 - 1.5 (Marginal) | > 2.5 (Robust) | Ensures accurate purity quantitation. |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 | Sharper peaks improve sensitivity (LOD). |
| Retention Mechanism | Hydrophobicity only | Hydrophobicity + | Separates positional isomers. |
| Run Time | ~15-20 min | ~12-15 min | Higher selectivity allows steeper gradients. |
Expert Insight: On a C18 column, the "Critical Pair" is often the target molecule and its ortho-isomer. On Phenyl-Hexyl, the elution order may reverse or widen significantly because the ortho-positioning sterically hinders the
Part 4: Detailed Experimental Protocol
This protocol is designed to be self-validating . It includes System Suitability Test (SST) criteria that must be met before sample analysis.
Reagents & Equipment[6]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape for potential phenolic impurities).
-
Solvent B: HPLC Grade Acetonitrile (MeCN). Note: Methanol is avoided here as MeCN promotes stronger
interactions on Phenyl phases. -
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Column Temp: 35°C (Temperature control is critical;
interactions are temperature sensitive). -
Injection Volume: 5 - 10 µL
-
Detection: UV-Vis / DAD
-
Channel A: 220 nm (High sensitivity for impurities)
-
Channel B: 254 nm or 280 nm (Specific for aromatic ring)
-
Gradient Program
| Time (min) | % Solvent A (Water/FA) | % Solvent B (MeCN) | Action |
| 0.0 | 60 | 40 | Initial Hold |
| 10.0 | 10 | 90 | Linear Ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow ensuring data integrity via System Suitability Testing (SST).
Part 5: Validation & Troubleshooting
System Suitability Criteria (Self-Validating)
To ensure the data is trustworthy, every run must meet these metrics:
-
Resolution (
): > 2.0 between the main peak and the nearest impurity. -
Precision: Relative Standard Deviation (RSD) of peak area < 0.5% (n=5 injections).
-
Tailing Factor: 0.9 <
< 1.2.
Troubleshooting Guide
-
Problem: Resolution degrades over time.
-
Cause:
columns can be sensitive to contamination. -
Fix: Wash with 95% Acetonitrile for 30 mins. Ensure column temperature is stable (fluctuations affect selectivity).
-
-
Problem: Peak splitting.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample is dissolved in the starting mobile phase (60:40 Water:MeCN). Do not inject 100% MeCN samples.
-
References
-
PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. [Link]
-
Waters Corporation. (2023). Understanding Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl. Waters Knowledge Base. [Link]
-
Agilent Technologies. (2022). Strategies for the Separation of Halogenated Aromatics using Phenyl-Hexyl Phases. Agilent Technical Overview. [Link]
Sources
Comparative Guide: Reactivity Profiles of 1-Bromo-3-chloro-5-methoxybenzene vs. 1,3-Dibromo-5-methoxybenzene
Executive Summary
In the design of polysubstituted biaryl scaffolds, the choice between 1-Bromo-3-chloro-5-methoxybenzene (BCMB) and 1,3-Dibromo-5-methoxybenzene (DBMB) represents a fundamental decision between chemoselectivity and symmetry .
-
BCMB acts as a "programmed" scaffold. The significant difference in bond dissociation energy (BDE) between the C-Br and C-Cl bonds allows for highly selective, sequential functionalization without the need for protecting groups.
-
DBMB acts as a "statistical" scaffold. While cost-effective, mono-functionalization relies on stoichiometry and statistical probability, often necessitating difficult chromatographic separations of mono- and bis-adducts.
This guide analyzes the mechanistic underpinnings of these differences, provides optimized experimental protocols, and offers a decision matrix for scaffold selection.
Mechanistic Foundation: Bond Dissociation & Oxidative Addition[1]
The divergent reactivity of these two substrates is governed by the kinetics of the oxidative addition step in the catalytic cycle (typically Palladium or Nickel-catalyzed).
Bond Dissociation Energy (BDE) Analysis
The rate of oxidative addition correlates inversely with BDE. The presence of the electron-donating methoxy (-OMe) group at the meta position slightly deactivates the ring toward nucleophilic attack but does not alter the fundamental halogen reactivity order.
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) |
| C–Br | ~68 - 72 | High: Rapid oxidative addition at mild temperatures (RT to 60°C). |
| C–Cl | ~81 - 84 | Low: Requires specialized ligands (e.g., Buchwald phosphines) or elevated temperatures (>90°C). |
Data Source: Derived from general aryl halide BDE trends [1, 3].
The Selectivity Gap[7]
-
In BCMB: The
(activation energy) gap between inserting into C-Br vs. C-Cl is large enough that standard catalysts (e.g., ) will exclusively activate the bromide, leaving the chloride intact for a subsequent step. -
In DBMB: Both leaving groups are electronically and sterically identical. Selectivity is purely statistical until the first substitution occurs, which may induce a minor electronic bias depending on the incoming nucleophile.
Reactivity Profile 1: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This section compares the workflow for synthesizing a non-symmetric 1,3,5-trisubstituted benzene core.
BCMB: The Sequential Orthogonal Approach
BCMB allows for a "one-pot, two-step" or "stepwise isolation" strategy. The bromide is coupled first.[3] The resulting product is an aryl chloride, which is then coupled using a more active catalyst system.
Advantages:
-
High yield of mono-coupled product (>85%).
-
Minimal formation of bis-coupled byproducts.
-
The chloride serves as a "masked" handle for late-stage diversification.
DBMB: The Statistical Desymmetrization Approach
Attempting to mono-functionalize DBMB results in a statistical mixture:
-
Unreacted Starting Material (DBMB)
-
Desired Mono-product
-
Undesired Bis-product
Even with a deficit of boronic acid (0.9 equiv), the bis-product is often unavoidable because the first coupling makes the ring more electron-rich (if adding an aryl group), potentially activating the second bromide toward oxidative addition.
Visualization of Reaction Pathways
Figure 1: Comparison of the programmed sequential pathway of BCMB versus the statistical mixture generation of DBMB.
Experimental Protocols
Protocol A: Chemoselective Coupling of BCMB
Objective: Selective arylation at the C-Br position while preserving the C-Cl bond.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv)
-
Catalyst:
(2-3 mol%) — Note: Avoid highly active catalysts like Pd-SPhos here to prevent Cl activation. -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: Toluene/Ethanol (4:1 v/v)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, and catalyst in the reaction vessel.
-
Add base and heat to 60°C (oil bath temperature). Crucial: Do not exceed 80°C to ensure Cl retention.
-
Monitor via HPLC/TLC. Reaction is typically complete in 4-6 hours.
-
-
Expected Outcome: >90% conversion to mono-arylated chloride. <2% bis-arylated byproduct.
Protocol B: Controlled Mono-Arylation of DBMB
Objective: Maximizing mono-arylation through stoichiometric control.
-
Reagents:
-
Substrate: 1,3-Dibromo-5-methoxybenzene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (0.8 - 0.9 equiv ) — Strict deficit required.
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (9:1)
-
-
Procedure:
-
Expected Outcome: ~60-70% yield of mono-product. Significant unreacted starting material (recoverable) and ~10-15% bis-product.
Comparative Data Analysis
The following table summarizes typical performance metrics derived from standard laboratory conditions for Suzuki couplings [4, 6].
| Feature | BCMB (Bromo-Chloro) | DBMB (Dibromo) |
| Selectivity Mechanism | Intrinsic (Bond Energy Difference) | Stoichiometric (Statistical) |
| Reagent Stoichiometry | 1:1 (Substrate : Nucleophile) | 1:0.8 (Substrate : Nucleophile) |
| Typical Yield (Mono) | 85 - 95% | 50 - 65% |
| Purification Effort | Low (Filtration/Recrystallization often sufficient) | High (Column chromatography required to separate Mono/Bis) |
| Lithium-Halogen Exchange | Exclusive Br exchange at -78°C | Risk of "Halogen Dance" or double exchange |
| Cost Efficiency | Higher upfront material cost; Lower process cost. | Lower material cost; Higher purification cost. |
Decision Matrix
Use the following logic to select the appropriate scaffold for your application:
| Scenario | Recommended Scaffold | Rationale |
| Library Synthesis | BCMB | Reliability is paramount. The ability to run sequential reactions in parallel plates without complex purification is critical. |
| Symmetric Targets | DBMB | If the goal is to add the same group to positions 3 and 5, DBMB is the most efficient choice. |
| Large Scale (GMP) | BCMB | Despite higher raw material cost, the reduction in purification steps (avoiding difficult chromatography) lowers the total Cost of Goods (COGS). |
| Methodology Study | DBMB | Often used to test the selectivity of new catalyst systems (i.e., can a new catalyst distinguish between identical halogens based on steric induction?). |
References
-
Chemical Reviews. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes.[8][9] American Chemical Society.[2] Retrieved from [Link] (Context 1.4)
-
Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability.[4][10] Retrieved from [Link] (Context 1.8)
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link] (Context 1.6)
-
Royal Society of Chemistry. Palladium catalyzed selective mono-arylation. Chemical Communications. Retrieved from [Link] (Context 1.2)
Sources
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures: 1-Bromo-3-chloro-5-methoxybenzene
[1][2][3]
Executive Summary & Chemical Profile
Objective: Establish a standardized, compliant disposal workflow for 1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3).[1] Primary Hazard: Halogenated Organic Waste (Non-Flammable Solid).
This compound is a tri-substituted benzene derivative containing both bromine and chlorine. Unlike simple organic solvents, its disposal is governed strictly by its halogen content, which dictates specific incineration protocols to manage acid gas emissions (HCl, HBr).
Chemical Identification Table
| Property | Data | Operational Implication |
| CAS Number | 174913-12-3 | Use for waste manifest and inventory tracking.[1] |
| Physical State | Solid (Off-white to light brown) | Requires solid waste containers unless in solution.[1] |
| Molecular Formula | C₇H₆BrClO | High halogen content (>35% by mass). |
| Flash Point | ~101°C (Predicted) | Combustible, but not regulated as a Flammable Liquid (Class 3) in pure form. |
| Key Hazards | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling. |
| Incompatibilities | Strong Oxidizing Agents | DO NOT co-mingle with nitric acid, perchlorates, or peroxides in waste streams.[2] |
Pre-Disposal Segregation Strategy
The Core Directive: Never mix halogenated aromatics with non-halogenated solvents.
The Scientific Rationale (Why this matters)
Disposal facilities use rotary kiln incineration. When non-halogenated solvents (e.g., Acetone, Hexane) are burned, they produce CO₂ and H₂O. When This compound is burned, it produces hydrogen chloride (HCl) and hydrogen bromide (HBr) gases.[1]
-
Operational Consequence: These acidic gases require the incinerator to run caustic scrubbers.
-
Cost/Compliance: Mixing this chemical into a "General Organic" drum forces the entire drum to be treated as halogenated, tripling disposal costs and potentially violating facility permits.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Use this protocol for solid scrapings, expired bottles, or spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Do not use metal cans (corrosion risk from potential hydrolysis).
-
Labeling: Affix a hazardous waste tag immediately.[3]
-
Constituent: "this compound" (Write out full name; do not use abbreviations).
-
Hazard Checkbox: [x] Toxic/Irritant [x] Halogenated.
-
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
-
Verification: Ensure the lid is screwed tight. Halogenated aromatics can sublime or off-gas over time, creating respiratory hazards in storage cabinets.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the chemical is dissolved in a solvent (e.g., DCM, Ethyl Acetate).[1]
-
Stream Identification:
-
If solvent is Halogenated (e.g., Dichloromethane): Pour into Halogenated Waste carboy.
-
If solvent is Non-Halogenated (e.g., Methanol): Because it contains the halogenated solute, the ENTIRE mixture must now be poured into the Halogenated Waste carboy.
-
-
pH Check: Before adding to a communal carboy, verify the pH of your solution is neutral (pH 6-8).
-
Transfer: Use a funnel to prevent drips. Cap the carboy immediately after use.[6]
Decision Logic & Workflow Diagram
The following diagram illustrates the critical decision points for segregating this specific compound.
Figure 1: Decision tree for segregating this compound based on physical state and solvent matrix.
Emergency Spill Response (Small Scale)
Scenario: You drop a 5g bottle of solid this compound on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area. Although not highly volatile, dust can be irritating.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a fitted N95 mask (or half-mask respirator) to prevent dust inhalation.
-
Dry Cleanup (Preferred):
-
Do NOT spray water initially (this spreads the contamination).
-
Use a scoop or stiff card to collect the bulk solid.
-
Place solid into the Solid Hazardous Waste container.
-
-
Wet Wipe: Once bulk solid is removed, wipe the surface with a paper towel dampened with Acetone (to solubilize residue), then follow with soap and water.
-
Disposal of Debris: The paper towels and gloves used for cleanup must be disposed of as Solid Hazardous Waste (Contaminated Debris), not regular trash.
Regulatory Compliance (EPA/RCRA)[1][9]
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).
-
Waste Coding:
-
If the waste is a spent solvent mixture containing this compound: F002 (Spent Halogenated Solvents).[7]
-
If the waste is pure, unused commercial chemical product being discarded: It does not have a specific "P" or "U" list code, but it must be evaluated for D003 (Reactivity) if mixed with incompatibles, or simply managed as non-listed hazardous waste due to toxicity.
-
-
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central storage area within 3 days.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
